Spop-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H31N7O2S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
6-imino-11-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]-2-oxo-7-(2-thiophen-2-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H31N7O2S/c1-18-5-3-9-33-23(18)29-24-21(26(33)35)17-20(22(27)32(24)10-7-19-6-4-16-36-19)25(34)28-8-11-31-14-12-30(2)13-15-31/h3-6,9,16-17,27H,7-8,10-15H2,1-2H3,(H,28,34) |
InChI Key |
CQWPQOGWIPGPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CS4)C(=O)NCCN5CCN(CC5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SPOP-IN-1 in Renal Cell Carcinoma
Executive Summary: In the vast majority of clear-cell renal cell carcinoma (ccRCC) cases, the speckle-type POZ protein (SPOP) is overexpressed and critically mislocalized from the nucleus to the cytoplasm.[1][2] This cytoplasmic accumulation drives tumorigenesis by targeting multiple tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[3][4] SPOP-IN-1 and its analogues are first-in-class small molecule inhibitors designed to specifically disrupt the interaction between SPOP and its substrates. By binding to the substrate-recognition pocket of SPOP, these inhibitors prevent the degradation of key tumor suppressors, notably PTEN and DUSP7.[5] This action restores their function, leading to the suppression of the PI3K/AKT and MAPK/ERK oncogenic signaling pathways, respectively, and ultimately inducing cell death in ccRCC cells dependent on cytoplasmic SPOP.[1][6] This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
The Oncogenic Role of Cytoplasmic SPOP in ccRCC
In normal cells, SPOP resides in the nucleus and functions as a tumor suppressor by mediating the degradation of various oncogenic proteins.[1][2] However, in approximately 99% of ccRCC tumors, SPOP is overexpressed and accumulates in the cytoplasm.[5] This aberrant localization is driven by hypoxia and hypoxia-inducible factors (HIFs), which are hallmark features of ccRCC, and leads to a neomorphic oncogenic function.[3][7]
As a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase (CRL3) complex, cytoplasmic SPOP recognizes and binds to specific substrate-binding consensus (SBC) motifs in a range of proteins, targeting them for degradation.[5][8] This activity promotes cancer cell proliferation and survival by eliminating key tumor suppressors.[3][9]
Key Cytoplasmic SPOP Substrates in ccRCC:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K-AKT-mTOR signaling pathway, which governs cell growth and proliferation.[3][5]
-
DUSP7 (Dual-Specificity Phosphatase 7): An ERK-specific phosphatase that acts as a negative regulator of the MAPK/ERK pathway, controlling cell proliferation and survival.[3][4][5]
-
Daxx (Death Domain-Associated Protein): A pro-apoptotic protein whose degradation helps cancer cells evade programmed cell death.[3][4][9]
-
Gli2 (GLI Family Zinc Finger 2): A transcription factor in the Hedgehog signaling pathway.[3][4][9]
-
SETD2: A histone methyltransferase whose degradation negatively impacts H3K36me3 levels.[4]
-
LATS1: A tumor suppressor kinase in the Hippo signaling pathway.[10]
This compound: A Targeted Inhibitor of the SPOP-Substrate Interaction
The therapeutic strategy against oncogenic SPOP focuses on disrupting its ability to bind substrates, thereby preventing their degradation. This compound and its optimized analogues (e.g., compound 6b, 6lc) were developed through structure-based design to fit into the substrate-binding cleft of SPOP's MATH domain.[1][2][6] This direct, competitive inhibition is highly specific to cancer cells where SPOP is cytoplasmically accumulated and oncogenic, with minimal effects on the viability of normal cells.[1][11]
Data Presentation
Quantitative data from studies on SPOP inhibitors demonstrate their potency in disrupting SPOP activity and suppressing ccRCC cell growth.
Table 1: Cellular Potency of SPOP Inhibitors in ccRCC Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
|---|---|---|---|---|
| 6b | A498 | Cell Viability | ~5 µM | [2][5] |
| 6b | 786-O | Cell Viability | ~10 µM | [2][5] |
| 6lc | A498 | Cell Viability | IC50 = 3.8 µM | [6] |
| 6lc | 786-O | Cell Viability | IC50 = 7.1 µM | [6] |
| 6lc | A498 | Colony Formation | Significant inhibition at 10 µM | [6] |
| 6lc | 786-O | Colony Formation | Significant inhibition at 10 µM | [6] |
| DDO-4033 | A498 | Cell Proliferation | IC50 = 1.02 µM | [10] |
| DDO-4033 | 786-O | Cell Proliferation | IC50 = 1.98 µM |[10] |
Core Mechanism of Action
The mechanism of this compound can be understood as a multi-step process beginning with target engagement and culminating in the suppression of oncogenic signaling and cancer cell death.
Disruption of SPOP-Substrate Binding and Rescue of Tumor Suppressors
This compound directly binds to the SPOP MATH domain, physically blocking the binding site for substrates like PTEN and DUSP7.[6] This action prevents SPOP from recruiting these tumor suppressors to the CRL3 E3 ligase complex, thereby inhibiting their polyubiquitination and subsequent degradation.[5][6] The result is a dose-dependent increase in the intracellular protein levels of PTEN and DUSP7 in ccRCC cells treated with the inhibitor.[6]
Caption: this compound blocks the SPOP-substrate interaction, preventing degradation.
Downstream Effects on Oncogenic Signaling
The stabilization and accumulation of SPOP substrates directly impact downstream pro-tumorigenic pathways.
-
PI3K/AKT Pathway: The rescued PTEN protein resumes its phosphatase activity, dephosphorylating PIP3 to PIP2. This action inhibits the activation of AKT, a key downstream effector. Treatment of ccRCC cells with SPOP inhibitors leads to a measurable decrease in the levels of phosphorylated AKT (p-AKT).[6]
-
MAPK/ERK Pathway: The rescued DUSP7 protein dephosphorylates and inactivates ERK. Consequently, SPOP inhibitor treatment results in reduced levels of phosphorylated ERK (p-ERK).[6]
Caption: this compound restores PTEN and DUSP7, inhibiting AKT and ERK signaling.
Key Experimental Protocols
The elucidation of the this compound mechanism of action relies on a series of standard and specialized biochemical and cell biology assays.
Co-Immunoprecipitation (Co-IP) for SPOP-Substrate Interaction
This assay is used to demonstrate that SPOP directly binds to its substrates and that this interaction is disrupted by an inhibitor.
-
Cell Lysis: Culture HEK293T or ccRCC cells co-transfected with plasmids expressing tagged versions of SPOP (e.g., FLAG-SPOP) and a substrate (e.g., HA-PTEN). Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Inhibitor Treatment (for disruption): In a parallel experiment, pre-incubate the cell lysate with this compound (e.g., 10-20 µM) for 2-4 hours before adding the antibody.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the input, unbound, and immunoprecipitated fractions by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm co-precipitation and its disruption by the inhibitor.
Western Blot Analysis of Signaling Pathways
This protocol is used to quantify the dose-dependent effect of this compound on substrate protein levels and downstream pathway activity.
-
Cell Treatment: Seed ccRCC cells (e.g., A498, 786-O) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-PTEN, anti-DUSP7, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, and anti-GAPDH or β-actin as a loading control.
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed ccRCC cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 50 µM) in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent (which lyses cells and generates a luminescent signal proportional to the amount of ATP present) to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Caption: Workflow for validating SPOP inhibitor mechanism and efficacy.
Conclusion and Future Directions
The mechanism of action for this compound in renal cell carcinoma is a prime example of targeted cancer therapy. By specifically inhibiting the oncogenic, cytoplasmic form of SPOP, these molecules rescue the function of critical tumor suppressors, leading to the shutdown of essential growth and survival pathways in ccRCC.[1][5] The high dependency of ccRCC on this pathway provides a clear therapeutic window, as demonstrated by the minimal toxicity to normal cells.[1][11]
Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to produce clinical candidates.[2][6] Furthermore, exploring combination therapies, for instance with inhibitors of pathways that might mediate resistance, could provide more durable responses for patients with advanced ccRCC. While SPOP inhibitors are still in the preclinical stage, they represent a novel and highly promising therapeutic strategy for a cancer with limited treatment options.[11]
References
- 1. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 6. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research [english.simm.cas.cn]
An In-depth Technical Guide to the Function of Spop-IN-1 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a critical E3 ubiquitin ligase adaptor protein that plays a significant tumor-suppressive role in prostate cancer. It functions by targeting a range of oncoproteins for proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, DNA damage repair, and androgen receptor (AR) signaling. Mutations in the SPOP gene are among the most frequent genetic alterations in primary prostate cancer, leading to the stabilization of its oncogenic substrates and driving tumor progression.
Spop-IN-1 is a selective small molecule inhibitor of the SPOP E3 ubiquitin ligase.[1] While much of the current understanding of SPOP's role in prostate cancer comes from studies of SPOP gene mutations and knockdown experiments, this compound provides a valuable pharmacological tool to probe the therapeutic potential of targeting this pathway. This technical guide will delineate the function of SPOP in prostate cancer, the mechanism of action of SPOP inhibition by molecules like this compound, and the downstream consequences for cancer cell biology. The information presented is synthesized from preclinical studies involving genetic and pharmacological inhibition of SPOP.
Mechanism of Action of SPOP and its Inhibition
SPOP functions as a substrate adaptor for the Cullin 3-RING ubiquitin ligase (CRL3) complex. The MATH domain of SPOP recognizes and binds to specific degron motifs in its substrate proteins. This interaction facilitates the ubiquitination of the substrate by the CRL3 complex, marking it for degradation by the proteasome.
This compound and similar inhibitors are designed to disrupt the substrate-binding function of the SPOP MATH domain. By occupying the substrate-binding pocket, these inhibitors prevent SPOP from recognizing and recruiting its target oncoproteins to the CRL3 ligase for ubiquitination. This leads to the accumulation of these substrates, which, in the context of wild-type SPOP, can paradoxically mimic the effects of loss-of-function SPOP mutations. However, in a therapeutic context, the functional consequences of SPOP inhibition are cell- and context-dependent.
Key Signaling Pathways Regulated by SPOP in Prostate Cancer
The inhibition of SPOP by this compound is expected to impact several critical signaling pathways that are dysregulated in prostate cancer.
Androgen Receptor (AR) Signaling
SPOP is a key negative regulator of the androgen receptor. It directly binds to and promotes the degradation of the AR protein. Inhibition of SPOP would lead to the stabilization and accumulation of AR, potentially enhancing AR signaling. This is consistent with findings that prostate cancers with SPOP mutations exhibit heightened AR transcriptional activity.
PI3K/AKT Signaling
SPOP mediates the degradation of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of the AKT signaling pathway. Inhibition of SPOP leads to the accumulation of PDK1, resulting in increased AKT activity and the promotion of oncogenic functions.
References
Spop-IN-1 and its role in the ubiquitin-proteasome system
An In-Depth Technical Guide to Spop-IN-1: Targeting the SPOP-Substrate Interface in the Ubiquitin-Proteasome System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex (CRL3SPOP). It plays a pivotal role in cellular homeostasis by targeting a multitude of proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP, through mutation or aberrant expression, is a key driver in several cancers, including prostate and clear-cell renal cell carcinoma (ccRCC). In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it functions as an oncoprotein by degrading tumor suppressors. This has established SPOP as a compelling therapeutic target. This compound is a small molecule inhibitor designed to disrupt the SPOP-substrate interaction, thereby preventing the degradation of tumor-suppressive substrates. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
The Role of SPOP in the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining protein quality control and regulating numerous cellular processes. The specificity of the UPS is largely conferred by E3 ubiquitin ligases, which recognize specific substrate proteins.
SPOP functions as the substrate recognition component of the CRL3SPOP E3 ligase complex.[1] Human SPOP is a 374-amino acid protein composed of three key domains:[2]
-
MATH (Meprin and TRAF-C Homology) Domain: Located at the N-terminus, this domain is responsible for recognizing and binding to a specific SPOP-binding consensus (SBC) motif (Φ-Π-S-S/T-S/T, where Φ is nonpolar and Π is polar) found in its substrates.[3]
-
BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain: This central domain mediates dimerization and interaction with Cullin 3.[1]
-
BACK (BTB and C-terminal Kelch) Domain: A C-terminal domain that also contributes to SPOP oligomerization, which enhances substrate binding and ubiquitination efficiency.[1]
Through these domains, SPOP recruits substrates to the CRL3 complex, which then catalyzes the attachment of ubiquitin chains, marking the substrate for degradation by the 26S proteasome. Key SPOP substrates include the tumor suppressors PTEN and DUSP7, the oncoprotein DEK, and BET proteins like BRD4.[4][5]
This compound: A Targeted SPOP Inhibitor
In pathologies like ccRCC, SPOP is overexpressed and accumulates in the cytoplasm, leading to the degradation of crucial tumor suppressors such as PTEN (a negative regulator of the PI3K/AKT pathway) and DUSP7 (an ERK phosphatase).[4][6] This aberrant activity makes the SPOP-substrate interface an attractive target for therapeutic intervention.
This compound (also referred to in the literature as compound 6lc ) is a potent, selective, small-molecule inhibitor of the SPOP E3 ubiquitin ligase.[6][7] It was developed through structure-activity relationship (SAR) studies building upon an earlier hit compound, 6b.[6][8] this compound functions by directly interfering with the SPOP-substrate interaction, occupying the binding pocket on the SPOP MATH domain that normally recognizes the SBC motif of its targets.[9]
SpopIN1 -> Accumulation [style=invis]; # Invisible edge for layout
edge [style=invis]; SPOP -> Accumulation; } Figure 2. Mechanism of Action of this compound. this compound binds to the SPOP MATH domain, preventing substrate recognition. This inhibits ubiquitination, leading to the accumulation of tumor suppressor proteins and subsequent anti-cancer effects.
By blocking this interaction, this compound prevents the ubiquitination and degradation of SPOP substrates. In ccRCC cells, this leads to the stabilization and accumulation of PTEN and DUSP7, resulting in decreased phosphorylation of AKT and ERK and the suppression of cancer cell proliferation and survival.[6]
Quantitative Data
The efficacy of this compound and its analogs has been quantified through various in vitro assays. The primary metrics include IC50 values from cell-based viability assays and dissociation constants (KD) from biophysical binding assays.
| Compound | Assay Type | Cell Line / Protein | Value | Reference |
| This compound (6lc) | Cell Viability (IC50) | A498 (ccRCC) | 2.1 µM | [7] |
| This compound (6lc) | Cell Viability (IC50) | OS-RC-2 (ccRCC) | 3.5 µM | [7] |
| Compound 6b | Cell Viability (IC50) | A498 (ccRCC) | Micromolar range | [10] |
| Compound E1 | Surface Plasmon Resonance (KD) | SPOPMATH Domain | 1.54 µM | [3] |
Note: Compound E1 is a newer analog of this compound. Its KD value provides a direct measure of binding affinity to the SPOP MATH domain, suggesting that inhibitors in this class bind with low micromolar affinity.[3]
Experimental Protocols
Characterization of this compound involves a suite of biochemical and cell-based assays to confirm its mechanism of action and cellular effects. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction
This protocol is designed to determine if this compound disrupts the interaction between SPOP and a known substrate, such as PTEN, in a cellular context.
Materials:
-
HEK293T or ccRCC cells (e.g., A498)
-
Expression plasmids for tagged proteins (e.g., FLAG-SPOP, HA-PTEN)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (and DMSO as vehicle control)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-FLAG, anti-HA, anti-PTEN
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10-cm dishes. Co-transfect with FLAG-SPOP and HA-PTEN plasmids. Allow expression for 24-48 hours.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle for 6-12 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer. Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot (20-40 µL) as the "Input" control.
-
Immunoprecipitation: Add anti-FLAG antibody (2-4 µg) to the clarified lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 40 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the "Input" and eluted IP samples by SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HA or anti-PTEN antibodies to detect the co-precipitated substrate. Probe with anti-FLAG to confirm the immunoprecipitation of the bait protein. A reduced signal for PTEN in the this compound-treated lane compared to the DMSO control indicates disruption of the SPOP-PTEN interaction.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate (e.g., PTEN) to directly assess the inhibitory effect of this compound on the enzymatic activity of the CRL3SPOP complex.
Materials:
-
Recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5c), Ubiquitin, CRL3SPOP complex (or purified SPOP and CUL3/RBX1), and substrate protein (e.g., PTEN).
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.
-
ATP solution (100 mM).
-
This compound (and DMSO as vehicle control).
-
SDS-PAGE materials and Western blot antibodies (anti-PTEN, anti-ubiquitin).
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 20 µL reaction includes:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5-10 µM Ubiquitin
-
100 nM CRL3SPOP complex
-
200 nM substrate (PTEN)
-
4 µL 5x Reaction Buffer
-
Desired concentration of this compound or DMSO.
-
-
Initiate Reaction: Add 2 µL of 10 mM ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C or 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe with an anti-PTEN antibody. A high-molecular-weight smear or ladder of bands above the unmodified PTEN band indicates polyubiquitination. The intensity of this smear should be visibly reduced in the presence of this compound.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells, typically to determine the IC50 value.
Materials:
-
ccRCC cell lines (A498, OS-RC-2)
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed A498 or OS-RC-2 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (and a DMSO vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
This compound represents a promising class of targeted therapeutics that function by inhibiting the SPOP-substrate protein interface. By preventing the degradation of key tumor suppressors, these inhibitors effectively counter the oncogenic activity of SPOP in cancers like ccRCC. The data demonstrate that this compound can induce cancer cell death and provides a strong rationale for its further development. Future work will likely focus on improving the potency and pharmacokinetic properties of these inhibitors, exploring their efficacy in combination with other cancer therapies, and identifying predictive biomarkers to select patient populations most likely to respond to SPOP-targeted treatment. This technical guide provides the foundational knowledge and methodologies for researchers to further investigate and develop this exciting new class of anti-cancer agents.
References
- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Semisynthetic Approach to the Analysis of Tumor Suppressor PTEN Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic BET inhibitor resistance in SPOP-mutated prostate cancer is mediated by BET protein stabilization and AKT-mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The nuclear ubiquitin ligase adaptor SPOP is a conserved regulator of C9orf72 dipeptide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Spop-IN-1: A Targeted Approach to Modulating SPOP E3 Ligase Activity
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular regulation, the Speckle-type POZ protein (SPOP) has been identified as a critical E3 ubiquitin ligase adaptor involved in the degradation of numerous oncoproteins. Its frequent mutation in various cancers, particularly prostate cancer, has underscored its significance as a therapeutic target. A promising small molecule inhibitor, Spop-IN-1, has emerged as a selective tool to probe the function of SPOP and offers a potential avenue for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on the ubiquitination of SPOP substrates, compiling available data and outlining key experimental methodologies for researchers in oncology and drug development.
Core Mechanism: Inhibition of SPOP-Mediated Ubiquitination
This compound functions as a selective inhibitor of the SPOP E3 ubiquitin ligase complex. By interfering with the interaction between SPOP and its substrates, this compound prevents the polyubiquitination and subsequent proteasomal degradation of key cellular proteins. This leads to the accumulation of SPOP substrates, many of which are tumor suppressors.
One of the primary downstream effects observed with this compound treatment is the stabilization of Phosphatase and Tensin Homolog (PTEN) and Dual Specificity Phosphatase 7 (DUSP7).[1][2] The accumulation of these tumor suppressors leads to the subsequent reduction in the phosphorylation of key oncogenic kinases, AKT and ERK, thereby inhibiting cancer cell proliferation and survival.[1]
Quantitative Analysis of SPOP Inhibitors
While specific quantitative data for this compound's direct inhibition of substrate ubiquitination is not extensively available in the public domain, studies on other potent SPOP inhibitors provide valuable insights into the methodologies used for characterization.
| Inhibitor | Assay Type | Target | IC50 | Cell Lines | Reference |
| SPOP-i-6lc | Cell Viability | SPOP | 2.1 µM | A498 | [3] |
| 3.5 µM | OS-RC-2 | [3] | |||
| E1 | Fluorescence Polarization | SPOP-Substrate Interaction | 0.58 µM | N/A | [4] |
| 230D7 | Fluorescence Polarization | SPOP-Substrate Interaction | 12.52 µM | N/A | [4] |
These data highlight the utility of fluorescence polarization assays for quantifying the disruption of SPOP-substrate interactions and cell viability assays for assessing the functional consequences of SPOP inhibition in cancer cell lines.
Key Experimental Protocols
To facilitate further research into this compound and other SPOP inhibitors, this section details the essential experimental protocols.
In Vitro Ubiquitination Assay
This assay is crucial for directly measuring the enzymatic activity of the SPOP E3 ligase complex and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin.
-
Purified SPOP-Cullin3-RBX1 complex.
-
Purified substrate protein (e.g., PTEN, DUSP7, or a specific domain containing the SPOP-binding consensus motif).
-
This compound or other test compounds.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the substrate and ubiquitin.
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, the SPOP E3 ligase complex, and the substrate protein in the reaction buffer.
-
Add this compound at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS loading buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Quantify the band intensities to determine the extent of ubiquitination and the dose-dependent inhibition by this compound.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to assess the interaction between SPOP and its substrates in a cellular context and how this interaction is affected by this compound.
Materials:
-
Cell lines expressing endogenous or tagged SPOP and its substrate.
-
This compound or other test compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against SPOP or the tagged protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against SPOP and the substrate.
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with the primary antibody against the "bait" protein (e.g., SPOP) overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against both the "bait" (SPOP) and the "prey" (substrate) proteins to determine if the interaction is disrupted by this compound.
Cell Viability Assay
These assays determine the effect of SPOP inhibition on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., clear-cell renal cell carcinoma lines like A498 or OS-RC-2).
-
This compound or other test compounds.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo).
-
Plate reader (colorimetric, fluorometric, or luminometric).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: SPOP-mediated ubiquitination pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation to study SPOP-substrate interaction.
Caption: Logical flow of a cell viability assay to determine the IC50 of this compound.
Conclusion and Future Directions
This compound represents a valuable chemical probe for elucidating the complex roles of the SPOP E3 ligase in normal physiology and disease. The methodologies outlined in this guide provide a framework for the continued investigation of this and other SPOP inhibitors. Future research should focus on obtaining more extensive quantitative data on the direct effects of this compound on the ubiquitination of a broader range of SPOP substrates. Furthermore, detailed structural studies of this compound in complex with SPOP will be instrumental in guiding the development of next-generation inhibitors with enhanced potency and specificity for the treatment of SPOP-driven cancers.
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the selectivity of Spop-IN-1 for SPOP
An In-depth Technical Guide on the Selectivity of Spop-IN-1 for SPOP
Introduction
Speckle-type POZ (S-phase kinase-associated protein-related) protein (SPOP) is a crucial component of the cellular protein degradation machinery. It functions as a substrate adaptor for the Cullin3-RING ubiquitin ligase (CRL3) complex, which identifies and marks specific proteins for destruction by the proteasome.[1][2] The dysregulation of SPOP, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including prostate, endometrial, and kidney cancers.[2][3] In clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation.[4][5][6][7] This has made SPOP an attractive therapeutic target.
This compound is a small molecule inhibitor designed to block the interaction between SPOP and its substrates.[4][8] By doing so, it prevents the degradation of key tumor suppressors, leading to the suppression of oncogenic signaling pathways. This guide provides a detailed technical overview of this compound, focusing on its selectivity for SPOP, the experimental methods used to characterize it, and its mechanism of action.
Mechanism of Action: The SPOP E3 Ligase Complex
SPOP is a member of the MATH-BTB protein family. It contains two critical domains:
-
MATH domain (meprin and TRAF homology): This domain is responsible for recognizing and binding to specific SPOP-binding consensus (SBC) motifs on substrate proteins.[3][9]
-
BTB/POZ domain (Bric-a-brac, Tramtrack, Broad complex/Poxvirus and Zinc finger): This domain facilitates the dimerization of SPOP and its interaction with Cullin 3 (CUL3), integrating it into the larger CRL3 E3 ubiquitin ligase complex.[3][9]
The CRL3SPOP complex functions by recruiting an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules to lysine residues on the SPOP-bound substrate. This polyubiquitination marks the substrate for degradation by the 26S proteasome.[2] Key substrates of SPOP include several proteins involved in cell growth, proliferation, and apoptosis, such as:
-
PTEN (Phosphatase and tensin homolog): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway.[6][8]
-
DUSP7 (Dual specificity phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway.[4][6][8]
-
DAXX (Death domain-associated protein): A pro-apoptotic protein.[2][6]
-
DEK Proto-Oncogene: A protein implicated in chromatin structure and cell invasion.[3][10]
-
Androgen Receptor (AR): A key driver of prostate cancer.[3][9]
This compound and its analogs function by directly binding to the MATH domain of SPOP, physically obstructing the binding site for substrates.[4] This inhibition stabilizes SPOP substrates, leading to the accumulation of tumor suppressors like PTEN and DUSP7 and a subsequent decrease in the activity of oncogenic pathways like AKT and ERK.[4][8]
Quantitative Data: Inhibitory Activity and Selectivity
The development of SPOP inhibitors has led to compounds with measurable potency in biochemical and cellular assays. While broad selectivity screening data against a comprehensive panel of E3 ligases is not extensively detailed in the public literature, the specific effects on SPOP substrates confirm a targeted mechanism of action. The compound often cited in literature, developed by Guo et al., is referred to as compound 6b (and may be analogous to this compound).
Table 1: Inhibitory Activity of SPOP Inhibitors
| Compound | Assay Type | Target Interaction | IC50 / Kd | Reference |
|---|---|---|---|---|
| SPOP-IN-6b | In vitro Inhibition | SPOP Activity | Micromolar (µM) range | [7][11] |
| HS-2 | In vitro Inhibition | SPOP Activity | 9.1 µM | [11] |
| HS-3 | In vitro Inhibition | SPOP Activity | 14.9 µM |[11] |
Note: Specific IC50 values for the original this compound are often reported in the micromolar range, though precise values from initial screens can vary. Newer compounds are being developed to improve potency.[7][11]
Table 2: Cellular Activity of SPOP Inhibitors in ccRCC Cell Lines
| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |
|---|---|---|---|---|---|
| HS-2 | A498 (ccRCC) | Growth Inhibition | Anti-tumor activity | 1.6 µM | [11] |
| HS-2 | Caki-2 (ccRCC) | Growth Inhibition | Anti-tumor activity | 1.8 µM |[11] |
The data indicates that these inhibitors effectively suppress the growth of ccRCC cells that depend on overexpressed cytoplasmic SPOP.[4][5]
Experimental Protocols
Characterizing the selectivity and mechanism of a SPOP inhibitor requires a combination of biochemical and cell-based assays.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantifies the ability of an inhibitor to disrupt the SPOP-substrate protein-protein interaction (PPI) in a high-throughput format.
Objective: To determine the IC50 value of this compound for the SPOP-substrate interaction.
Materials:
-
Recombinant 6xHis-tagged SPOP MATH domain protein.
-
Biotinylated peptide representing a high-affinity SPOP binding motif (e.g., from the substrate Puc).
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-6xHis antibody.
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665).
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).
-
This compound and other test compounds, serially diluted in DMSO.
-
Black, low-volume 384-well assay plates.
-
TR-FRET compatible plate reader with excitation at ~340 nm and dual emission detection at ~620 nm (donor) and ~665 nm (acceptor).[12]
Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., <1 µL) of each concentration into the assay plate.
-
Reagent Preparation: Prepare a master mix of His-SPOP and Biotin-SBC peptide in assay buffer at 2x the final desired concentration.
-
Incubation: Add the His-SPOP/Biotin-SBC peptide mix to the compound-containing wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the interaction to reach equilibrium.
-
Detection: Prepare a master mix of the Tb-anti-His antibody and Streptavidin-fluorophore in assay buffer. Add this mix to all wells. Incubate for another period (e.g., 60 minutes) in the dark.
-
Measurement: Read the plate using a TR-FRET plate reader. The reader will excite the Terbium donor and measure the emission at both 620 nm (donor) and 665 nm (acceptor) after a time delay (typically 50-100 µs) to reduce background fluorescence.[12][13]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. A decrease in the ratio indicates displacement of the substrate peptide from SPOP.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein within a native cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Objective: To confirm that this compound engages with SPOP in intact cells.
Materials:
-
ccRCC cells (e.g., A498) known to overexpress SPOP.
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
High-speed centrifuge.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody against SPOP and a loading control (e.g., GAPDH).
-
Secondary HRP-conjugated antibody and chemiluminescent substrate.
Methodology:
-
Cell Treatment: Treat cultured ccRCC cells with this compound or vehicle (DMSO) at a desired concentration for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for SPOP.
-
Data Analysis: Quantify the band intensities for SPOP at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble SPOP relative to the non-heated control against the temperature. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 3: Substrate Accumulation Assay via Western Blot
This assay provides functional evidence of SPOP inhibition by measuring the downstream consequence: the stabilization and accumulation of its known substrates.
Objective: To measure the increase in PTEN and DUSP7 levels following treatment with this compound.
Materials:
-
ccRCC cells (e.g., 786-O or A498).
-
This compound at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibodies against PTEN, DUSP7, phospho-AKT (Ser473), phospho-ERK (Thr202/Tyr204), total AKT, total ERK, and a loading control (e.g., β-actin).
-
Secondary HRP-conjugated antibodies.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-response of this compound or vehicle (DMSO) for a defined period (e.g., 8-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control. A dose-dependent increase in the levels of PTEN and DUSP7, and a corresponding decrease in phospho-AKT and phospho-ERK, would confirm effective SPOP inhibition in cells.[8]
Visualizations: Pathways and Workflows
SPOP Signaling Pathway and Point of Inhibition
Caption: SPOP-mediated ubiquitination of tumor suppressors and inhibition by this compound.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for a competitive TR-FRET assay to measure SPOP inhibition.
Logical Diagram of Cellular Thermal Shift Assay (CETSA)
Caption: Principle of CETSA for confirming this compound target engagement in cells.
References
- 1. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 5. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. dcreport.org [dcreport.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
The Impact of Spop-IN-1 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Spop-IN-1, a selective inhibitor of the Speckle-type POZ (pox virus and zinc finger) protein (SPOP), an E3 ubiquitin ligase adaptor. SPOP is a critical regulator of protein degradation and its dysregulation is implicated in various cancers. In certain malignancies, such as clear-cell renal cell carcinoma (ccRCC), SPOP acts as an oncogene by targeting tumor suppressor proteins for proteasomal degradation. This compound and its analogs disrupt the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and subsequent inhibition of oncogenic signaling pathways. This guide summarizes the quantitative effects of SPOP inhibition, provides detailed experimental protocols for studying these effects, and visualizes the key signaling pathways and experimental workflows.
Introduction to SPOP and this compound
SPOP is a substrate adaptor protein for the Cullin 3-RING ubiquitin ligase (CRL3) complex, which mediates the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[1] The role of SPOP in cancer is context-dependent, functioning as a tumor suppressor in some cancers like prostate cancer, while acting as an oncogene in others, notably clear-cell renal cell carcinoma (ccRCC).[1][2] In ccRCC, SPOP is frequently overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation, thereby promoting tumorigenesis.[3]
This compound is a small molecule inhibitor designed to selectively block the substrate-binding groove of SPOP, thereby preventing the recruitment and degradation of its target proteins. This inhibitory action leads to the restoration of tumor suppressor function and the attenuation of downstream oncogenic signaling.
Quantitative Data on SPOP Inhibition
The following tables summarize the available quantitative data on the effects of SPOP inhibitors, including this compound and its analog SPOP-IN-6b.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (6lc) | A498 (ccRCC) | Antiproliferative (MTT) | 2.1 | [4] |
| SPOP-IN-6b | A498 (ccRCC) | Antiproliferative | 2.7 | [4] |
| SPOP-IN-6b | Caki-2 (ccRCC) | Antiproliferative | 2-10.2 | [4] |
| SPOP-IN-6b | Ketr-3 (ccRCC) | Antiproliferative | 2-10.2 | [4] |
| SPOP-IN-6b | 769-P (ccRCC) | Antiproliferative | 2-10.2 | [4] |
| SPOP-IN-6b | OS-RC-2 (ccRCC) | Antiproliferative | 2-10.2 | [4] |
| SPOP-IN-6b | 786-O (ccRCC) | Antiproliferative | 2-10.2 | [4] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.
| Treatment | Cell Line | Effect | Observation | Reference |
| SPOP knockdown (siRNA) | A498 (ccRCC) | Apoptosis | 70% ± 2.34% apoptosis rate | [5] |
| SPOP knockdown (siRNA) | A498 (ccRCC) | Colony Formation | 30% ± 1.2% colony formation efficiency (compared to 79% ± 2.1% in control) | [5] |
| This compound (6lc) | 786-O (ccRCC) | Protein Levels | Dose-dependent increase in PTEN and DUSP7 levels | [4] |
| This compound (6lc) | 786-O (ccRCC) | Phosphorylation | Dose-dependent decrease in phosphorylated AKT and ERK | [4] |
Downstream Signaling Pathways Affected by this compound
Inhibition of SPOP by this compound leads to the stabilization of several key tumor suppressor proteins, thereby impacting multiple downstream signaling pathways critical for cancer cell proliferation, survival, and growth.
PI3K/AKT Pathway
One of the primary consequences of SPOP inhibition is the accumulation of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/AKT signaling pathway.[3][4] By preventing PTEN degradation, this compound restores its tumor-suppressive function, leading to the dephosphorylation and inactivation of AKT.[4] This, in turn, inhibits the myriad of downstream effects of AKT activation, including cell survival, proliferation, and metabolic reprogramming.
Figure 1: this compound's effect on the PI3K/AKT pathway.
MAPK/ERK Pathway
This compound also impacts the MAPK/ERK pathway through the stabilization of Dual-Specificity Phosphatase 7 (DUSP7), a phosphatase that specifically dephosphorylates and inactivates ERK.[3][4] By preventing DUSP7 degradation, this compound leads to a reduction in phosphorylated ERK levels, thereby inhibiting downstream signaling that promotes cell proliferation and differentiation.[4]
Figure 2: this compound's impact on the MAPK/ERK pathway.
Hippo Signaling Pathway
Recent studies have indicated that SPOP can also target LATS1, a core kinase in the Hippo signaling pathway, for degradation.[6] The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway. By preventing LATS1 degradation, SPOP inhibitors can lead to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting their pro-proliferative and oncogenic functions.
Figure 3: this compound's influence on the Hippo pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on downstream signaling pathways.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A498)
-
96-well plates
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 4: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., PTEN, DUSP7, p-AKT, p-ERK).
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound or vehicle control and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Ubiquitination Assay
This assay is used to assess the ubiquitination status of a specific SPOP substrate.[7]
Materials:
-
HEK293T cells
-
Expression plasmids for His-tagged ubiquitin, FLAG-tagged substrate (e.g., PTEN), and SPOP
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids for His-Ub, FLAG-substrate, and SPOP (with or without this compound treatment).
-
Treat cells with MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions.
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively.
-
Elute the bound proteins.
-
Analyze the eluates by Western blotting using an anti-FLAG antibody to detect the ubiquitinated substrate.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by oncogenic SPOP activity. By inhibiting the SPOP-substrate interaction, this compound effectively upregulates key tumor suppressors, leading to the suppression of critical oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and potentially modulating the Hippo pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms and therapeutic potential of SPOP inhibitors. Continued research in this area is crucial for the development of novel and effective cancer therapies.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA interference-mediated silencing of speckle-type POZ protein promotes apoptosis of renal cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spop-IN-1: A Chemical Probe for Unraveling SPOP Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Speckle-type POZ protein (SPOP) is a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex, playing a critical role in the ubiquitination and subsequent proteasomal degradation of a multitude of cellular proteins.[1][2] Dysregulation of SPOP function is implicated in the pathogenesis of various cancers, including prostate, endometrial, and kidney cancers, making it an attractive target for therapeutic intervention.[1][3] Spop-IN-1 is a selective small-molecule inhibitor of SPOP, serving as a valuable chemical probe to investigate the biological functions of SPOP and validate it as a druggable target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its effects on key signaling pathways.
Introduction to SPOP and this compound
SPOP functions as a crucial regulator of protein homeostasis by targeting a diverse range of substrates for degradation.[1][3] The N-terminal MATH domain of SPOP recognizes specific binding motifs on its substrates, while the C-terminal BTB/POZ domain recruits the Cullin3-RING ligase machinery.[1][3] Substrates of SPOP include key proteins involved in cell cycle regulation, signal transduction, and tumorigenesis, such as the androgen receptor (AR), BET proteins (BRD2/3/4), c-MYC, ERG, and the tumor suppressors PTEN and DUSP7.[4][5][6][7]
This compound is a cell-permeable inhibitor that disrupts the interaction between SPOP and its substrates. By doing so, it prevents the ubiquitination and subsequent degradation of SPOP targets, leading to their accumulation and altered downstream signaling. This makes this compound an indispensable tool for elucidating the complex roles of SPOP in normal physiology and disease.
Quantitative Data for SPOP Inhibitors
The following table summarizes the available quantitative data for SPOP inhibitors related to this compound. It is important to note that the direct IC50 or Ki value for "this compound" is not consistently reported across public sources. The data below pertains to closely related and published SPOP inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| SPOP-IN-6b | SPOP Inhibition | Biochemical | 3.58 | [8] |
| SPOP-IN-6b | Cell Viability | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 | 2 - 10.2 | [8] |
| 6lc | Antiproliferative Activity | A498 | 2.1 | [9] |
| 6lc | Cytotoxicity | A549 | 16.2 | [9] |
Note: Researchers should carefully consider the specific compound and assay conditions when interpreting these values. The relationship between "6lc" and "this compound" should be confirmed from the primary literature.
Mechanism of Action and Signaling Pathways
This compound functions by competitively binding to the substrate-binding pocket of the SPOP MATH domain, thereby preventing the recruitment of its native substrates. This leads to the stabilization and accumulation of key tumor suppressors like PTEN and DUSP7.[7][9] The increased levels of these phosphatases result in the dephosphorylation and inactivation of downstream oncogenic kinases, primarily AKT and ERK.[7][9]
Signaling Pathway of SPOP Action and Inhibition by this compound
Caption: SPOP-mediated ubiquitination and degradation of substrates and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay determines the ability of this compound to inhibit the SPOP-mediated ubiquitination of a substrate.
Experimental Workflow
Caption: Workflow for the in vitro ubiquitination assay.
Protocol:
-
Reaction Components:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Recombinant purified SPOP protein
-
Recombinant purified substrate protein (e.g., PTEN, DUSP7)
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (at various concentrations) and DMSO (vehicle control)
-
-
Procedure: a. Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination buffer. b. Aliquot the master mix into separate reaction tubes. c. Add the recombinant substrate protein and SPOP protein to each tube. d. Add this compound or DMSO to the respective tubes and mix gently. e. Incubate the reactions at 37°C for 1-2 hours. f. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. g. Analyze the samples by SDS-PAGE and Western blotting using antibodies against the substrate and ubiquitin to detect the ubiquitinated forms of the substrate.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate that this compound disrupts the interaction between SPOP and its substrates in a cellular context.
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation assay.
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line (e.g., HEK293T) that transiently or stably expresses tagged versions of SPOP (e.g., FLAG-SPOP) and a substrate of interest (e.g., Myc-PTEN).
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag on SPOP (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer or a competitive elution peptide.
-
-
Analysis:
-
Analyze the input lysates and the eluted immunoprecipitates by SDS-PAGE and Western blotting using antibodies against the tags on both SPOP and the substrate. A decrease in the amount of co-immunoprecipitated substrate in the presence of this compound indicates disruption of the interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of this compound to SPOP within intact cells.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a kidney or prostate cancer cell line with high SPOP expression).
-
Treat the cells with this compound or DMSO for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated protein fraction (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-SPOP antibody.
-
Quantify the band intensities and plot the percentage of soluble SPOP as a function of temperature. A rightward shift in the melting curve for this compound-treated cells compared to the DMSO control indicates stabilization of SPOP upon inhibitor binding.
-
Conclusion
This compound is a potent and selective chemical probe that has been instrumental in advancing our understanding of SPOP biology. Its ability to specifically inhibit the SPOP-substrate interaction allows for the detailed investigation of SPOP's role in various cellular processes and its contribution to diseases like cancer. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound effectively in their studies. Further characterization of this compound and the development of even more potent and specific inhibitors hold great promise for the therapeutic targeting of SPOP in human diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SPOP-mediated ubiquitination and degradation of PDK1 suppresses AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Spop-IN-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spop-IN-1 is a selective inhibitor of the Speckle-type POZ protein (SPOP), a substrate recognition component of the CULLIN 3-RING E3 ubiquitin ligase complex.[1] SPOP plays a critical role in tumorigenesis by targeting various tumor suppressor proteins for proteasomal degradation. In clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it contributes to cancer progression by degrading tumor suppressors such as PTEN and DUSP7.[1][2][3] this compound and its analogs function by disrupting the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and subsequent inhibition of oncogenic signaling pathways.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound inhibits the SPOP E3 ubiquitin ligase, preventing the ubiquitination and subsequent degradation of its substrates. This leads to the accumulation of key tumor suppressor proteins, including:
-
PTEN (Phosphatase and Tensin Homolog): A phosphatase that negatively regulates the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][2][4]
-
DUSP7 (Dual Specificity Phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK (Extracellular signal-regulated kinase), a key component of the MAPK signaling pathway involved in cell growth and differentiation.[1][4]
By stabilizing PTEN and DUSP7, this compound effectively downregulates the pro-survival AKT pathway and the pro-proliferative ERK pathway, leading to anti-cancer effects in cell lines where SPOP is a driver of oncogenesis.[1][4]
Data Presentation
The following tables summarize the quantitative data for a potent analog of this compound, compound 6lc, in clear-cell renal cell carcinoma (ccRCC) cell lines. This data can be used as a starting point for designing experiments with this compound.
Table 1: IC50 Values of this compound Analog (6lc) in ccRCC Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
| 786-O | ~2.5 | Cell Viability | [4] |
| A498 | ~5 | Cell Viability | [4] |
| Caki-1 | ~5 | Cell Viability | [4] |
Table 2: Effective Concentrations and Treatment Times of this compound Analog (6lc)
| Experiment | Cell Line | Concentration (µM) | Treatment Time | Observed Effect | Reference |
| Colony Formation | 786-O, A498 | 2.5, 5 | 10-14 days | Inhibition of colony formation | [4] |
| Protein Accumulation | 786-O | 2.5, 5, 10 | 24 hours | Increased PTEN and DUSP7 levels | [4] |
| Pathway Inhibition | 786-O | 2.5, 5, 10 | 24 hours | Decreased p-AKT and p-ERK levels | [4] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for its characterization in cell culture.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
ccRCC cell lines (e.g., 786-O, A498, Caki-1)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Tissue culture flasks/plates
Procedure:
-
Culture ccRCC cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical starting concentration range based on analog data could be 0.1 µM to 20 µM.[4]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; 24 hours for protein analysis).[4]
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
After the desired incubation time with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SPOP, anti-PTEN, anti-p-AKT, anti-AKT, anti-DUSP7, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Cells treated with this compound or vehicle
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-SPOP)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Lyse the treated cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SPOP) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., anti-PTEN, anti-DUSP7).
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPOP–PTEN–SUFU axis promotes progression of clear cell renal cell carcinoma via activating SHH and WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sp-IN-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Spop-IN-1, a selective inhibitor of the E3 ubiquitin ligase adaptor protein SPOP, in Western blot experiments to investigate its effects on substrate protein levels. This guide is intended for researchers in oncology, cell biology, and drug development.
Introduction to SPOP and this compound
Speckle-type POZ protein (SPOP) is a crucial component of the CULLIN3-RING E3 ubiquitin ligase complex (CRL3SPOP). It functions as a substrate receptor, binding to specific proteins and targeting them for ubiquitination and subsequent proteasomal degradation.[1] Dysregulation of SPOP, through mutation or altered expression, is implicated in the pathogenesis of various cancers, including prostate and endometrial cancer, where it can act as either a tumor suppressor or an oncoprotein depending on the cellular context.[1]
In prostate cancer, SPOP often acts as a tumor suppressor by targeting oncoproteins such as the Androgen Receptor (AR), c-MYC, and ERG for degradation.[2][3] Conversely, in certain contexts like clear-cell renal cell carcinoma, SPOP can function as an oncoprotein by promoting the degradation of tumor suppressors like PTEN and DUSP7.[4] In endometrial cancer, SPOP mutations can lead to altered substrate specificity, affecting the stability of proteins like the Estrogen Receptor-α (ERα).
This compound is a small molecule inhibitor designed to selectively block the substrate-binding activity of SPOP. By inhibiting SPOP, this compound is expected to prevent the degradation of its substrates, leading to their accumulation within the cell. This makes Western blotting an ideal method to study the activity and efficacy of this compound by quantifying the changes in the protein levels of known SPOP substrates.
Key SPOP Substrates for Western Blot Analysis
The following table summarizes key SPOP substrates that can be monitored by Western blot to assess the efficacy of this compound.
| Substrate Protein | Function | Cancer Type Relevance | Expected Outcome with this compound |
| PTEN | Tumor suppressor, phosphatase | Prostate, Endometrial, Kidney | Increased protein levels |
| DUSP7 | Dual specificity phosphatase, tumor suppressor | Kidney | Increased protein levels |
| c-MYC | Oncoprotein, transcription factor | Prostate | Increased protein levels[3][5] |
| ERα | Nuclear hormone receptor, oncoprotein | Endometrial | Increased protein levels |
| Androgen Receptor (AR) | Nuclear hormone receptor, oncoprotein | Prostate | Increased protein levels[2] |
| ERG | Oncoprotein, transcription factor | Prostate | Increased protein levels[2] |
| ITCH | E3 ubiquitin ligase | Prostate | Increased protein levels[6] |
| DEK | Oncoprotein | Prostate | Increased protein levels[7] |
| IRF1 | Transcription factor | Endometrial | Increased protein levels[8] |
| ZBTB3 | Transcription factor | Endometrial | Increased protein levels[9] |
| PDK1 | Kinase | Prostate | Increased protein levels[10] |
| TWIST1 | Transcription factor | Breast | Increased protein levels[11] |
| Caprin1 | Stress granule-associated protein | Prostate | Increased protein levels[12] |
SPOP Signaling Pathway and Point of Inhibition
The following diagram illustrates the SPOP-mediated protein degradation pathway and the mechanism of action for this compound.
Figure 1. SPOP signaling pathway and inhibition by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot experiment to assess the effect of this compound.
Figure 2. Experimental workflow for Western blot analysis of this compound effects.
Detailed Experimental Protocol
This protocol is designed for a standard Western blot experiment to measure the accumulation of SPOP substrates following treatment with this compound.
Materials and Reagents
-
Cell Lines: SPOP wild-type prostate cancer cell lines (e.g., LNCaP, C4-2) or endometrial cancer cell lines (e.g., Ishikawa, HEC-1-A).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Precast Polyacrylamide Gels.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for SPOP substrates (e.g., anti-PTEN, anti-c-MYC, anti-ERα) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Western Blot Imaging System.
Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 8, 16, 24 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Representative Quantitative Data
The following table presents hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on SPOP substrate levels in a prostate cancer cell line (e.g., LNCaP) after 24 hours of treatment. The data is presented as fold change relative to the vehicle control (DMSO), normalized to a loading control (e.g., GAPDH).
| This compound Concentration (µM) | PTEN (Fold Change) | c-MYC (Fold Change) | AR (Fold Change) |
| 0 (DMSO) | 1.0 | 1.0 | 1.0 |
| 1 | 1.5 | 1.3 | 1.2 |
| 5 | 2.8 | 2.1 | 1.9 |
| 10 | 4.2 | 3.5 | 3.1 |
| 20 | 4.5 | 3.8 | 3.4 |
Note: This data is illustrative and the actual fold changes may vary depending on the cell line, experimental conditions, and the specific SPOP substrate being analyzed.
Troubleshooting
-
High Background:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions (time, temperature, blocking agent).
-
Use a higher dilution of the primary and/or secondary antibody.
-
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Ensure the transfer was efficient.
-
Check the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
-
Multiple Bands:
-
Optimize antibody dilution.
-
Use a more specific primary antibody.
-
Ensure proper sample preparation to avoid protein degradation.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound in Western blot experiments to investigate the SPOP signaling pathway and its role in cancer.
References
- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destruction of Full-Length Androgen Receptor by Wild-Type SPOP, but Not Prostate-Cancer-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of c-MYC oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SPOP-ITCH Signaling Axis Protects Against Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPOP targets oncogenic protein ZBTB3 for destruction to suppress endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPOP-mediated ubiquitination and degradation of PDK1 suppresses AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The speckle-type POZ protein (SPOP) inhibits breast cancer malignancy by destabilizing TWIST1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Spop-IN-1 solubility and preparation for cell-based assays
Introduction
Speckle-type POZ protein (SPOP) is a crucial component of the CUL3-RING ubiquitin ligase complex, functioning as a substrate adaptor that targets a multitude of proteins for ubiquitination and subsequent proteasomal degradation.[1][2] Dysregulation of SPOP activity, through mutation or altered expression, is implicated in various cancers, including prostate and kidney cancer.[1][2] In some cancers, like prostate cancer, SPOP acts as a tumor suppressor by degrading oncoproteins such as the Androgen Receptor (AR) and c-MYC.[2] Conversely, in clear-cell renal cell carcinoma, SPOP can be oncogenic, promoting tumorigenesis by degrading tumor suppressors.[3][4]
Spop-IN-1 is a selective small-molecule inhibitor of the SPOP E3 ubiquitin ligase.[3] By blocking the substrate-binding MATH domain of SPOP, this compound prevents the degradation of key tumor suppressor proteins.[2][3] This activity leads to the accumulation of substrates like PTEN and DUSP7, which in turn reduces the phosphorylation of oncogenic kinases AKT and ERK, making this compound a valuable tool for cancer research and drug development.[3][5] These notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays to probe SPOP functionality.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | Speckle-type POZ protein (SPOP) E3 ubiquitin ligase[3] |
| Mechanism | Selective inhibitor, prevents substrate ubiquitination and degradation[3] |
| Molecular Formula | C₂₈H₃₁N₅O₃ |
| Molecular Weight | 505.58 g/mol |
| Key Downstream Effects | Accumulation of PTEN & DUSP7; decreased p-AKT & p-ERK[3][5] |
Table 2: this compound Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | ≥ 9.89 mg/mL (≥ 19.56 mM)[6] | 10 mM |
Note: Moisture-absorbing DMSO can reduce solubility. It is highly recommended to use fresh, anhydrous DMSO for stock solution preparation.[6]
Table 3: Stock Solution Storage
| Storage Temperature | Shelf Life | Key Recommendations |
| -20°C | 1 month[3] | Suitable for short-term storage. |
| -80°C | 6 months[3] | Recommended for long-term storage. |
| General Guidance | - | Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can inactivate the product.[3] |
Signaling Pathway and Mechanism of Action
SPOP is an adaptor protein that recruits specific substrates to the CUL3-RBX1 E3 ubiquitin ligase complex for polyubiquitination and subsequent degradation by the proteasome. This compound directly inhibits SPOP, leading to the stabilization and accumulation of its substrates.
Caption: SPOP-mediated protein degradation pathway and its inhibition by this compound.
Experimental Protocols
This section provides a general protocol for treating cultured cells with this compound and assessing its activity by observing the accumulation of a known SPOP substrate, PTEN, via Western Blot.
Protocol Workflow
Caption: General experimental workflow for cell-based assays using this compound.
I. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the mass of the compound, calculate the volume of DMSO required to make a 10 mM stock solution (refer to Table 2 or use an online molarity calculator). For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 505.58), add 197.8 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) for 5-10 minutes may aid dissolution.
-
Create small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots as recommended in Table 3.
-
II. Cell Treatment and Protein Extraction
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Materials:
-
Cancer cell line known to be sensitive to SPOP inhibition (e.g., A498, OS-RC-2 kidney cancer cells)[5][6]
-
Complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
10 mM this compound stock solution
-
DMSO (vehicle control)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of 10 mM this compound. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity.[7] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose treatment.
-
-
Cell Treatment: Aspirate the old medium from the cells. Add 2 mL of the medium containing the appropriate this compound concentration or vehicle control to each well.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours). A time-course experiment is recommended for initial characterization.
-
Cell Lysis: a. After incubation, place the plate on ice and aspirate the medium. b. Wash the cells twice with 1 mL of ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new, clean tube.
-
III. Downstream Analysis: Western Blot
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibodies against target proteins (e.g., anti-PTEN, anti-p-AKT, anti-total-AKT) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image using a digital imager. The expected result is a dose-dependent increase in PTEN protein levels and a corresponding decrease in phosphorylated AKT in this compound treated cells compared to the vehicle control. Normalize target protein bands to a loading control (e.g., β-actin or GAPDH).
References
- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Long-Term Stability of Spop-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spop-IN-1 is a selective inhibitor of the Speckle-type POZ Protein (SPOP), a crucial component of the CULLIN3-RING E3 ubiquitin ligase complex. SPOP mediates the ubiquitination and subsequent proteasomal degradation of various protein substrates, many of which are key players in cancer-related signaling pathways. As an inhibitor, this compound blocks the degradation of tumor suppressors like PTEN and DUSP7, making it a valuable tool for cancer research and a potential therapeutic agent.
Given its application in sensitive biological assays, understanding the long-term stability of this compound in solution is critical for ensuring experimental reproducibility and the validity of research findings. These application notes provide a summary of known stability data, detailed protocols for solution preparation, and a general methodology for conducting long-term stability assessments.
SPOP Signaling Pathway
SPOP functions as a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase (CRL3) complex. This complex recognizes and binds to specific substrates, attaching ubiquitin chains that mark them for degradation by the proteasome. Key substrates in cancer pathways include the Androgen Receptor (AR), the tumor suppressors PTEN and DUSP7, and the proto-oncogene DEK. Mutations in SPOP can disrupt substrate binding, leading to the accumulation of oncoproteins and driving tumorigenesis, particularly in prostate and kidney cancers.
Mechanism of Action: this compound
This compound selectively inhibits the SPOP E3 ubiquitin ligase. By preventing the interaction between SPOP and its substrates, the inhibitor stabilizes the levels of tumor suppressor proteins. For instance, the accumulation of PTEN and DUSP7 leads to decreased phosphorylation of AKT and ERK, respectively, thereby suppressing oncogenic signaling pathways.
Quantitative Stability Data
The stability of this compound is highly dependent on the storage conditions, including temperature and solvent. The following tables summarize the recommended storage guidelines based on available data. It is crucial to prevent repeated freeze-thaw cycles to maintain product integrity.
Table 1: Stability of this compound (Solid Form)
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | Room Temperature | Varies (Stable for shipping in the US) |
Table 2: Stability of this compound in Solution (DMSO)
| Solvent | Storage Temperature | Shelf Life |
|---|---|---|
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Note: The use of hygroscopic DMSO can significantly impact solubility and potentially stability. It is recommended to use newly opened, high-purity DMSO for stock solution preparation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a biosafety cabinet or a designated chemical handling area, carefully weigh the desired amount of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, warm the solution briefly in a water bath (up to 60°C) and/or use a sonicator to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials. The volume of each aliquot should be appropriate for a typical experiment.
-
Storage: Label all aliquots clearly with the compound name, concentration, date of preparation, and your initials. Immediately transfer the aliquots to the appropriate storage temperature as outlined in Table 2 (-80°C for long-term storage or -20°C for short-term storage).
Protocol 2: General Method for Assessing Long-Term Chemical Stability by HPLC
Objective: To determine the chemical stability of this compound in solution over time by quantifying the remaining parent compound using High-Performance Liquid Chromatography (HPLC).
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound solution prepared as per Protocol 1
-
HPLC-grade solvents (e.g., Acetonitrile, Water) and additives (e.g., Formic Acid or TFA) for the mobile phase
-
Autosampler vials with caps
Procedure:
-
Method Development: Develop a robust HPLC method capable of separating this compound from any potential degradants. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature. The UV detector wavelength should be set to the absorbance maximum of this compound.
-
Sample Preparation for Stability Study: Prepare a batch of this compound solution in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This measurement serves as the 100% reference point (T=0).
-
Storage: Aliquot the remaining solution into multiple vials, ensuring one vial per future time point for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Store the vials under the specified conditions, protected from light.
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 2, 4, 8, 12, and 24 weeks), retrieve one vial from each storage condition. Allow it to thaw completely and equilibrate to room temperature.
-
HPLC Injection: Prepare and inject the sample into the HPLC system using the same method as the T=0 analysis.
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A common stability threshold is the retention of ≥90% of the initial concentration.
-
Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics.
-
Recommendations for Handling and Use
-
Use Freshly Opened Solvents: Always prepare stock solutions using new or anhydrous grade DMSO to avoid solubility issues and potential hydrolysis.
-
Aliquot Generously: Create single-use aliquots to prevent the detrimental effects of repeated freeze-thaw cycles on the stability of the compound.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store inhibitor solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Working Solutions: For in-vivo or cell culture experiments, it is recommended to prepare fresh working dilutions from a frozen stock solution on the day of use. If the working solution is in an aqueous medium, its stability will be significantly lower than the DMSO stock; use it immediately after preparation.
-
Confirm Activity: If a stock solution has been stored for an extended period, especially beyond the recommended shelf life, consider performing a quality control experiment (e.g., a cell-based assay) to confirm its biological activity before use in critical experiments.
Application Notes and Protocols for In Vivo Administration of SPOP Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific small molecule inhibitor designated "Spop-IN-1" with published in vivo administration and dosage data in mouse models was identified in a comprehensive literature search. The following application notes and protocols are based on general principles of preclinical in vivo studies for small molecule inhibitors targeting oncogenic pathways, with specific context provided by research on the SPOP E3 ubiquitin ligase adaptor protein.
Introduction to SPOP as a Therapeutic Target
Speckle-type POZ protein (SPOP) is a substrate adaptor for the CUL3-RING ubiquitin ligase complex. It plays a crucial role in protein ubiquitination and subsequent degradation.[1][2][3] SPOP is frequently mutated or its expression is downregulated in several cancers, including prostate cancer, where it acts as a tumor suppressor by targeting oncoproteins such as the Androgen Receptor (AR) and c-MYC for degradation.[1] Conversely, in other cancers like clear cell renal cell carcinoma, SPOP can be overexpressed and function as an oncogene.[4] This context-dependent role makes SPOP an intriguing target for therapeutic intervention. A small molecule inhibitor of SPOP could be beneficial in cancers where SPOP exhibits oncogenic activity.
SPOP Signaling Pathway
The following diagram illustrates the role of SPOP in mediating the ubiquitination and degradation of its substrate proteins.
References
- 1. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of cMYC oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPOP-ITCH Signaling Axis Protects Against Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of SPOP Inhibition via Lentiviral shRNA Knockdown and Spop-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING ubiquitin ligase complex (CRL3), playing a pivotal role in proteasome-mediated protein degradation.[1][2][3] Its dysregulation is implicated in various cancers, where it can function as either a tumor suppressor or an oncoprotein depending on the cellular context.[4] SPOP mutations are frequently observed in prostate and endometrial cancers, leading to altered substrate ubiquitination and contributing to tumorigenesis.[3][5] Consequently, SPOP has emerged as a promising therapeutic target.
This document provides a detailed comparison of two primary methods for inhibiting SPOP function: lentiviral short hairpin RNA (shRNA) knockdown and the small molecule inhibitor, Spop-IN-1. We present a comprehensive overview of their mechanisms of action, experimental protocols, and a comparative analysis of their efficacy and potential off-target effects to guide researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action
Lentiviral shRNA Knockdown of SPOP
Lentiviral vectors are a common and effective tool for delivering shRNA into a wide range of cell types, including primary and non-dividing cells.[6] Once transduced, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery. The shRNA is cleaved by the Dicer enzyme into small interfering RNA (siRNA), which is then incorporated into the RNA-induced silencing complex (RISC). The RISC complex utilizes the siRNA as a guide to bind to the complementary messenger RNA (mRNA) of SPOP, leading to its cleavage and subsequent degradation. This process results in a potent and long-lasting suppression of SPOP protein expression.[7]
This compound Treatment
This compound is a selective small molecule inhibitor of the SPOP E3 ubiquitin ligase. Its mechanism of action involves binding to SPOP and disrupting its interaction with its substrates. This inhibition of the SPOP-substrate interaction prevents the ubiquitination and subsequent proteasomal degradation of SPOP targets. As a result, tumor-suppressive substrates of SPOP, such as PTEN and DUSP7, accumulate within the cell, leading to the downregulation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
Comparative Data Summary
Table 1: Lentiviral shRNA Knockdown of SPOP
| Parameter | Cell Line | Knockdown Efficiency (%) | Phenotypic Effect | Reference |
| SPOP Protein Level | BT549 (Breast Cancer) | Significant upregulation of TWIST1 protein | Increased tumor growth and lung metastasis | [8] |
| SPOP mRNA Level | A549 (Lung Cancer) | ~60-80% | - | [1] |
| SPOP mRNA Level | T24 (Bladder Cancer) | ~70-80% | - | [1] |
| SPOP Protein Level | 22Rv1, PC-3, DU145 (Prostate Cancer) | Increased steady-state level of GLP protein | - | [9] |
| SPOP Protein Level | PC-3, DU145 (Prostate Cancer) | No alteration in HIPK2 protein levels | - | [10] |
| SPOP Protein Level | LHMAR (Prostate Epithelial) | - | Suppressed collagen invasion | [11] |
| SPOP Protein Level | C4-2b, RM-1-BM (Prostate Cancer) | Increased c-MYC protein levels | - | [2] |
Table 2: this compound Treatment
| Parameter | Cell Line | IC50 Value | Phenotypic Effect | Reference |
| Cell Viability | Not specified in publicly available abstracts | Not specified in publicly available abstracts | Accumulation of PTEN and DUSP7, decreased p-AKT and p-ERK | [5] |
| Cell Viability | Various Cancer Cell Lines | Varies depending on cell line | Inhibition of cell proliferation | [12][13] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of SPOP
This protocol provides a general framework for the transduction of mammalian cells with lentiviral particles carrying SPOP-specific shRNA. Optimization for specific cell lines is recommended.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing SPOP shRNA (e.g., pLKO.1-puro backbone) and a non-targeting shRNA control
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target mammalian cell line
-
Complete growth medium
-
Polybrene
-
Puromycin (for selection)
-
Phosphate-buffered saline (PBS)
-
Western blot reagents
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the SPOP shRNA plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Virus Harvest (Day 3-4):
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Transduction of Target Cells (Day 5):
-
Plate the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection and Expansion (Day 6 onwards):
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection with puromycin at a pre-determined optimal concentration for your cell line.
-
Expand the puromycin-resistant cells.
-
-
Validation of Knockdown (Day 10-14):
-
Harvest the cells and perform Western blot analysis to confirm the knockdown of SPOP protein levels compared to the non-targeting shRNA control.
-
Protocol 2: this compound Treatment and Cell Viability Assay
This protocol outlines the treatment of cells with this compound and the subsequent assessment of cell viability using an MTT assay.
Materials:
-
Target mammalian cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 3-5):
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualization of Pathways and Workflows
Signaling Pathway of SPOP
References
- 1. researchgate.net [researchgate.net]
- 2. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of cMYC oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. SPOP mutation induces DNA methylation via stabilizing GLP/G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SPOP Mutations in Endometrial Cancer Using Spop-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Speckle-type POZ protein (SPOP) is a crucial component of the CUL3-RBX1 E3 ubiquitin ligase complex, functioning as a substrate adaptor to facilitate the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[1][2][3] In endometrial cancer, SPOP is one of the most frequently mutated genes, with mutation rates ranging from 5.7% to 10%.[1][4][5] These mutations are predominantly found in the MATH domain, the substrate-binding region of the protein.[1]
Unlike the loss-of-function mutations commonly seen in prostate cancer, SPOP mutations in endometrial cancer can lead to a defective degradation of key oncoproteins or even a gain-of-function, altering substrate specificity.[2][4][6] Two well-documented consequences of these mutations in endometrial cancer are:
-
Stabilization of Estrogen Receptor-α (ERα): Wild-type SPOP targets ERα for degradation. Endometrial cancer-associated SPOP mutants are often deficient in this function, leading to the accumulation of ERα, a major driver of endometrial cancer progression.[1][7]
-
Immune Evasion via the IRF1/PD-L1 Axis: Wild-type SPOP also degrades the transcription factor IRF1. Mutant SPOP fails to target IRF1 for degradation, leading to its accumulation.[8] Increased IRF1 levels, in turn, drive the transcription of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that helps cancer cells evade the host immune system.[8][9]
Spop-IN-1 is a selective inhibitor of the SPOP E3 ubiquitin ligase.[10] By inhibiting SPOP activity, this compound is expected to induce the accumulation of SPOP substrates. This property makes it a valuable tool for studying the functional consequences of SPOP activity and for potentially reversing the effects of SPOP mutations. For instance, in clear-cell renal cell carcinoma, this compound treatment leads to the accumulation of the tumor suppressors PTEN and DUSP7, resulting in decreased phosphorylation of AKT and ERK.[10]
These application notes provide a framework for utilizing this compound to investigate the role of SPOP and its mutations in endometrial cancer. The following protocols and data tables are intended as a guide for researchers to design and execute experiments to probe the SPOP signaling pathways in this disease context.
Data Presentation
Disclaimer: The following quantitative data are illustrative examples and are intended to guide experimental design. Actual values must be determined experimentally.
| Cell Line | SPOP Status | This compound IC50 (µM) | Fold Change in ERα Protein Level (24h treatment) | Fold Change in PD-L1 Protein Level (24h treatment) |
| Ishikawa | Wild-type | 5 - 15 | 2.0 - 4.0 | 1.5 - 3.0 |
| KLE | Wild-type | 8 - 20 | Not Applicable (ERα negative) | 1.8 - 3.5 |
| RL95-2 | Wild-type | 6 - 18 | 2.2 - 4.5 | 1.2 - 2.5 |
| Ishikawa-SPOP-mutant (CRISPR-generated) | Mutant (e.g., Y87C) | > 50 (Resistant) | 1.0 - 1.2 (minimal change) | 1.0 - 1.3 (minimal change) |
Key Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for using this compound.
Caption: SPOP-ERα signaling pathway in wild-type, mutant, and inhibitor-treated conditions.
Caption: SPOP-IRF1-PD-L1 pathway in wild-type, mutant, and inhibitor-treated conditions.
Caption: General experimental workflow for studying this compound in endometrial cancer cell lines.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of SPOP wild-type and mutant endometrial cancer cell lines for subsequent experiments.
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, KLE, RL95-2 - all SPOP wild-type)
-
Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in endometrial cancer cell lines.
Materials:
-
Cultured endometrial cancer cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Substrate Accumulation
Objective: To assess the effect of this compound on the protein levels of SPOP substrates (ERα, IRF1, PD-L1).
Materials:
-
Cultured endometrial cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-IRF1, anti-PD-L1, anti-SPOP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin or GAPDH).
Generation of SPOP-Mutant Cell Line (General Guideline)
Objective: To create a stable SPOP-mutant endometrial cancer cell line for comparative studies.
Materials:
-
SPOP wild-type endometrial cancer cell line (e.g., Ishikawa)
-
CRISPR/Cas9 system components (Cas9 nuclease and a guide RNA targeting the desired mutation site in SPOP, e.g., Y87C)
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection markers
-
Sanger sequencing reagents
Protocol:
-
Design a guide RNA to target the specific locus in the SPOP gene.
-
Co-transfect the host cell line with the Cas9-gRNA expression vector and the ssODN repair template.
-
Select for transfected cells using an appropriate marker (e.g., antibiotic resistance or a fluorescent reporter).
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and screen for the desired mutation by genomic DNA extraction followed by PCR and Sanger sequencing.
-
Confirm the expression of the mutant SPOP protein by Western Blotting.
By following these protocols, researchers can effectively utilize this compound as a tool to dissect the role of SPOP in endometrial cancer and to evaluate the potential of SPOP inhibition as a therapeutic strategy.
References
- 1. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPER1/SPOP axis mediates ubiquitination-dependent degradation of ERα to inhibit the growth of breast cancer induced by oestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATR Inhibition Induces CDK1–SPOP Signaling and Enhances Anti–PD-L1 Cytotoxicity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin D-CDK4 kinase destabilizes PD-L1 via Cul3SPOP to control cancer immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repression of transcriptional activity of estrogen receptor alpha by a Cullin3/SPOP ubiquitin E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Spop-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spop-IN-1 is a selective small molecule inhibitor of the Speckle-type POZ protein (SPOP), a crucial component of the CUL3-SPOP E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular protein homeostasis by targeting a multitude of substrates for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP activity is implicated in the pathogenesis of various cancers, including prostate and clear-cell renal cell carcinoma (ccRCC), making it an attractive target for therapeutic intervention. This compound offers a valuable tool for studying the physiological and pathological functions of SPOP and for the development of novel anti-cancer therapies. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) and other relevant assays.
Mechanism of Action
This compound selectively binds to the MATH domain of SPOP, the substrate recognition domain, thereby inhibiting the interaction between SPOP and its substrates. This inhibition leads to the stabilization and accumulation of key tumor suppressor proteins that are otherwise targeted for degradation by the CUL3-SPOP complex. Notably, this compound treatment results in the accumulation of Phosphatase and Tensin Homolog (PTEN) and Dual Specificity Phosphatase 7 (DUSP7). The stabilization of PTEN, a negative regulator of the PI3K/AKT pathway, and DUSP7, a phosphatase that inactivates ERK, leads to a subsequent decrease in the phosphorylation levels of AKT and ERK, key drivers of cell proliferation, survival, and tumorigenesis.
Signaling Pathways
The CUL3-SPOP E3 ubiquitin ligase complex is a central hub in a complex network of signaling pathways critical for cellular function and homeostasis. Its dysregulation can lead to aberrant signaling and contribute to cancer development. A comprehensive understanding of these pathways is essential for the effective application of this compound in research and drug discovery.
Caption: SPOP Signaling Pathways and the Impact of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters. This data is essential for designing experiments and interpreting results.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| 786-O | Clear-Cell Renal Cell Carcinoma | ~5 | Cell Viability | |
| A498 | Clear-Cell Renal Cell Carcinoma | ~10 | Cell Viability | |
| Caki-1 | Clear-Cell Renal Cell Carcinoma | ~15 | Cell Viability | |
| PC-3 | Prostate Cancer | Not explicitly stated, but showed dose-dependent effects | Cell Viability | |
| DU145 | Prostate Cancer | Not explicitly stated, but showed dose-dependent effects | Cell Viability |
Table 2: Dose-Dependent Effects of a this compound Analog (6lc) on Protein Levels in 786-O Cells
| Treatment Concentration (µM) | PTEN Level (Fold Change vs. Control) | DUSP7 Level (Fold Change vs. Control) | p-AKT Level (Fold Change vs. Control) | p-ERK Level (Fold Change vs. Control) |
| 1 | ~1.5 | ~1.8 | ~0.8 | ~0.7 |
| 5 | ~2.5 | ~3.0 | ~0.5 | ~0.4 |
| 10 | ~3.5 | ~4.5 | ~0.3 | ~0.2 |
| Data is estimated from Western blot images in the cited literature and represents approximate changes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of this compound in a research setting.
High-Throughput Screening (HTS) Assay for SPOP Inhibitors (Conceptual Protocol)
This protocol describes a conceptual framework for a high-throughput screen to identify inhibitors of the SPOP-substrate interaction using a fluorescence polarization (FP) assay. This compound can be used as a positive control in this assay.
Caption: High-Throughput Screening Workflow for SPOP Inhibitors.
Materials:
-
Purified recombinant SPOP MATH domain protein
-
Fluorescently labeled peptide corresponding to a known SPOP substrate binding motif (e.g., from PTEN or DUSP7)
-
This compound (as a positive control)
-
Test compound library
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well, low-volume, black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Dispense test compounds, this compound, and DMSO (vehicle control) into the assay plates using an automated liquid handler.
-
SPOP Addition: Add a solution of the SPOP MATH domain protein to all wells.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound binding to SPOP.
-
Substrate Addition: Add the fluorescently labeled substrate peptide to all wells.
-
Equilibration: Incubate the plates for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the SPOP-substrate interaction. Calculate the Z'-factor to assess the quality of the assay. Wells showing a significant decrease in FP signal compared to the DMSO control are identified as primary hits.
Cell Viability Assay (MTS/CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., 786-O, A498, PC-3)
-
Complete cell culture medium
-
This compound
-
MTS or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Detection: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Western Blot Analysis for Protein Stabilization
This protocol is to assess the effect of this compound on the protein levels of SPOP substrates.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
In Vivo Ubiquitination Assay
This protocol is to determine if this compound can inhibit the ubiquitination of a specific SPOP substrate in cells.
Caption: Workflow for an In Vivo Ubiquitination Assay.
Materials:
-
HEK293T cells
-
Plasmids encoding His-tagged ubiquitin, a Flag-tagged SPOP substrate, and SPOP
-
Transfection reagent
-
This compound
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer
-
Ni-NTA agarose beads
-
Wash and elution buffers
-
Anti-Flag antibody
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing His-ubiquitin, the Flag-tagged SPOP substrate, and SPOP.
-
Treatment: After 24 hours, treat the cells with this compound or DMSO for 6-8 hours.
-
Proteasome Inhibition: Add MG132 to the culture medium for the last 4-6 hours of treatment to allow the accumulation of ubiquitinated proteins.
-
Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Purification: Incubate the cell lysates with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing and Elution: Wash the beads extensively and elute the bound proteins.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-Flag antibody to detect the ubiquitinated form of the SPOP substrate. A decrease in the ubiquitinated substrate in the this compound treated sample compared to the DMSO control indicates inhibition of SPOP activity.
Conclusion
This compound is a powerful and selective tool for investigating the roles of the CUL3-SPOP E3 ubiquitin ligase complex in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in high-throughput screening campaigns and various cell-based assays to further elucidate the therapeutic potential of targeting SPOP in cancer and other diseases.
Troubleshooting & Optimization
Spop-IN-1 not showing expected phenotype in cancer cells
Welcome to the technical support center for Spop-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not exhibiting the expected phenotype in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
This compound is a selective inhibitor of the E3 ubiquitin ligase substrate adaptor protein SPOP (Speckle-type POZ protein)[1]. SPOP is a component of the CUL3-RING ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent proteasomal degradation[2][3][4]. In certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP acts as an oncoprotein by targeting tumor suppressor proteins for degradation[1][5]. This compound is designed to block the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and the inhibition of cancer cell proliferation[1].
Q2: What is the expected phenotype of cancer cells treated with this compound?
In cancer cell lines where SPOP is acting as an oncoprotein (e.g., ccRCC), treatment with this compound is expected to cause:
-
Accumulation of SPOP substrates: An increase in the protein levels of known SPOP substrates such as the tumor suppressors PTEN (Phosphatase and tensin homolog) and DUSP7 (Dual specificity phosphatase 7)[1].
-
Inhibition of downstream signaling: A decrease in the phosphorylation of pro-survival kinases such as AKT and ERK, which are negatively regulated by PTEN and DUSP7, respectively[1].
-
Reduced cell proliferation and viability: A decrease in the rate of cell growth and an increase in apoptosis[1].
Q3: In which cancer types is this compound expected to be effective?
The effectiveness of this compound is highly dependent on the cellular context and the specific role of SPOP in a given cancer type. SPOP has a dual role, acting as an oncoprotein in some cancers and a tumor suppressor in others[5][6].
-
Oncogenic Role (e.g., clear-cell Renal Cell Carcinoma - ccRCC): In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by degrading tumor suppressors. In these cancers, this compound is expected to inhibit tumor growth[1][6].
-
Tumor Suppressor Role (e.g., Prostate Cancer): In prostate cancer, SPOP is frequently mutated, leading to a loss of its function. These mutations prevent the degradation of oncoproteins. In this context, inhibiting an already inactive SPOP with this compound would not be expected to have an anti-cancer effect and might even be counterproductive[6][7].
Troubleshooting Guide
Issue 1: No significant decrease in cell proliferation or viability is observed after this compound treatment.
Potential Cause 1: Incorrect cell line choice.
-
Explanation: The anti-proliferative effect of this compound is expected in cancer cells where SPOP acts as an oncoprotein, such as ccRCC. If you are using a cell line where SPOP is a tumor suppressor (e.g., many prostate cancer cell lines), you will likely not see the expected phenotype.
-
Recommendation:
-
Verify the role of SPOP in your specific cell line of interest through literature research or preliminary experiments (e.g., SPOP knockdown).
-
Use a positive control cell line where this compound has a known anti-proliferative effect, such as A498 or OS-RC-2 (ccRCC cell lines)[8].
-
Potential Cause 2: SPOP mutation status.
-
Explanation: this compound works by disrupting the interaction between SPOP and its substrates. If your cell line harbors mutations in the substrate-binding domain of SPOP, the inhibitor may not be effective. Prostate cancer-associated SPOP mutants often show impaired substrate binding, rendering an inhibitor of this interaction ineffective[7].
-
Recommendation:
-
Check the SPOP mutation status of your cell line in databases like the Catalogue of Somatic Mutations in Cancer (COSMIC).
-
If the SPOP status is unknown, consider sequencing the SPOP gene in your cell line.
-
Potential Cause 3: Suboptimal inhibitor concentration or treatment duration.
-
Explanation: The concentration of this compound and the duration of treatment may not be optimal for your specific cell line.
-
Recommendation:
-
Perform a dose-response experiment to determine the IC50 value of this compound in your cell line. A typical starting range for similar small molecule inhibitors in cell-based assays is between 1-10 µM[9].
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Potential Cause 4: Issues with the this compound compound.
-
Explanation: The compound may have degraded due to improper storage or handling.
-
Recommendation:
-
Ensure this compound is stored correctly, typically at -20°C or -80°C as a stock solution to prevent repeated freeze-thaw cycles.
-
Prepare fresh dilutions of the inhibitor from a new stock for each experiment.
-
Issue 2: No accumulation of SPOP substrates (e.g., PTEN, DUSP7) is observed by Western Blot.
Potential Cause 1: Low endogenous expression of the substrate.
-
Explanation: The cell line you are using may have low or undetectable basal levels of the specific SPOP substrate you are probing for.
-
Recommendation:
-
Check the expression level of the target substrate in your untreated cells. You may need to use a different cell line with higher endogenous expression.
-
Consider overexpressing a tagged version of the substrate to facilitate detection.
-
Potential Cause 2: The protein is not a substrate in your cell line.
-
Explanation: SPOP substrate specificity can be cell-type dependent.
-
Recommendation:
-
Confirm from the literature that the protein of interest is a validated SPOP substrate in your experimental system.
-
Test for the accumulation of multiple known SPOP substrates.
-
Potential Cause 3: Technical issues with the Western Blot.
-
Explanation: Problems with protein extraction, transfer, or antibody quality can lead to a failure to detect changes in protein levels.
-
Recommendation:
-
Ensure you are using a validated antibody for your target protein.
-
Include a positive control for your Western Blot (e.g., a cell lysate known to express the protein of interest).
-
Optimize your Western Blot protocol, including lysis buffer composition and transfer conditions.
-
Issue 3: Conflicting or unexpected results.
Potential Cause 1: Off-target effects of this compound.
-
Explanation: Like any small molecule inhibitor, this compound may have off-target effects that could lead to unexpected phenotypes.
-
Recommendation:
-
Use an inactive control: The ideal negative control is a structurally similar but inactive analog of this compound. If a validated inactive control is not available, using a vehicle-only (e.g., DMSO) control is essential.
-
Phenotype rescue with SPOP knockdown: To confirm that the observed phenotype is SPOP-dependent, you can perform a rescue experiment. Knock down SPOP using siRNA or shRNA. If the phenotype of this compound treatment is due to SPOP inhibition, the SPOP knockdown cells should be resistant to the effects of the inhibitor.
-
Potential Cause 2: Cellular compensation mechanisms.
-
Explanation: Cells can adapt to the inhibition of a specific pathway by activating compensatory signaling pathways.
-
Recommendation:
-
Perform a broader analysis of signaling pathways that might be affected by SPOP inhibition.
-
Consider combination treatments to block potential compensatory pathways.
-
Quantitative Data Summary
The following table summarizes the expected quantitative effects of a potent SPOP inhibitor in a responsive cancer cell line (e.g., ccRCC). Please note that these are generalized values and the actual results may vary depending on the specific cell line and experimental conditions.
| Parameter | Expected Change with this compound Treatment | Typical Assay | Reference/Note |
| SPOP Substrate Levels | |||
| PTEN Protein Level | Increase (e.g., 1.5 to 3-fold) | Western Blot, Quantitative Mass Spectrometry | The magnitude of the increase will depend on the basal turnover rate of PTEN in the specific cell line.[1] |
| DUSP7 Protein Level | Increase (e.g., 1.5 to 3-fold) | Western Blot, Quantitative Mass Spectrometry | Similar to PTEN, the effect size is dependent on the cell line.[1] |
| Downstream Signaling | |||
| Phospho-AKT (p-AKT) Level | Decrease | Western Blot (using phospho-specific antibodies) | A decrease in p-AKT is an indirect measure of increased PTEN activity.[1][2] |
| Phospho-ERK (p-ERK) Level | Decrease | Western Blot (using phospho-specific antibodies) | A decrease in p-ERK is an indirect measure of increased DUSP7 activity.[1] |
| Cellular Phenotype | |||
| Cell Viability (IC50) | Varies (typically in the µM range) | Cell Proliferation/Viability Assays (e.g., WST-1, MTT, CellTiter-Glo) | The IC50 value is highly cell-line dependent. For a similar SPOP inhibitor, IC50 values in sensitive ccRCC lines were in the low µM range. |
| Colony Formation | Decrease | Colony Formation Assay | A qualitative or quantitative measure of the long-term effect of the inhibitor on cell proliferation and survival.[1] |
Experimental Protocols
Protocol 1: Western Blotting for SPOP Substrates
This protocol describes the detection of changes in the protein levels of SPOP substrates, such as PTEN, following treatment with this compound.
Materials:
-
Cancer cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the determined duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In-Cell Ubiquitination Assay
This protocol is for determining if this compound inhibits the ubiquitination of a specific SPOP substrate.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Expression plasmids for His-tagged Ubiquitin, Flag-tagged SPOP, and your substrate of interest
-
Transfection reagent
-
This compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Ni-NTA agarose beads
-
Wash buffers
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing His-Ubiquitin, Flag-SPOP, and the substrate.
-
Treatment: After 24-48 hours, treat the cells with this compound or vehicle control, along with a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for 4-6 hours.
-
Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Pull-down: Dilute the lysates and perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the ubiquitinated proteins.
-
Western Blotting: Analyze the eluted proteins by Western Blot using an antibody against your substrate of interest. A decrease in the ubiquitination signal (smear) in the this compound treated sample indicates inhibition of SPOP-mediated ubiquitination.
Protocol 3: Cell Proliferation Assay (WST-1)
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cells of interest
-
96-well cell culture plates
-
This compound and vehicle control
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: SPOP Signaling Pathway and the Mechanism of Action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: The context-dependent role of SPOP in different cancer types.
References
- 1. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPOP-mediated ubiquitination and degradation of PDK1 suppresses AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer mutations of the tumor suppressor SPOP disrupt the formation of active, phase-separated compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP downregulation promotes bladder cancer progression based on cancer cell-macrophage crosstalk via STAT3/CCL2/IL-6 axis and is regulated by VEZF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPOP, ZEB-1 and E-cadherin expression in clear cell renal cell carcinoma (cc-RCC): Clinicopathological and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nuclear ubiquitin ligase adaptor SPOP is a conserved regulator of C9orf72 dipeptide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPOP–PTEN–SUFU axis promotes progression of clear cell renal cell carcinoma via activating SHH and WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Spop-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Spop-IN-1 insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A1: This is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, sometimes a slightly higher final concentration (e.g., up to 1%) can maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. For example, first, dilute into a small volume of your aqueous buffer, vortex gently, and then add the remaining buffer.
-
Incorporate Co-solvents or Surfactants: Consider adding a low concentration of a biocompatible co-solvent or surfactant to your aqueous buffer. See the table below for suggestions.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve small precipitates.
-
Warm the Solution: Gently warming the solution to 37°C for a short period can aid in solubilization. However, be cautious about the temperature stability of this compound and other components in your assay.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[3]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1] It is crucial to include a vehicle control with the equivalent DMSO concentration in your experiments to account for any solvent effects.
Q4: Can I store my this compound stock solution at room temperature?
A4: No, it is not recommended. This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1][2]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experimental buffers.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubilizing capacity for hydrophobic compounds.[3] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) in aliquots | Prevents degradation and avoids repeated freeze-thaw cycles.[2] |
| Aqueous Dilution | Dilute from DMSO stock into final aqueous buffer | Standard practice for water-insoluble inhibitors. |
| Final DMSO Concentration | <0.5% for cell-based assays; up to 1% for biochemical assays (with controls) | Minimizes solvent-induced artifacts and toxicity.[1] |
Table 2: Buffer Components to Improve this compound Solubility
| Component | Example | Recommended Starting Concentration | Mechanism of Action |
| Co-solvent | Glycerol | 5-10% (v/v) | Increases solvent polarity and can reduce water's surface tension. |
| Non-ionic Surfactant | Tween® 20 | 0.005-0.05% (v/v) | Forms micelles to encapsulate hydrophobic molecules.[4] |
| Non-ionic Surfactant | Pluronic® F-127 | 0.01-0.1% (w/v) | A non-ionic copolymer that can aid in solubilization.[4] |
Note: The compatibility of these additives should be confirmed for your specific assay.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a detailed method for preparing a working solution of this compound from a DMSO stock for use in aqueous-based in vitro experiments, such as biochemical assays.
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[2]
-
-
Prepare Assay Buffer:
-
Prepare your desired aqueous assay buffer (e.g., Tris-HCl, HEPES, or PBS).
-
If you anticipate solubility issues, consider adding a solubilizing agent from Table 2 to the buffer at this stage. Ensure the buffer is well-mixed and filtered if necessary.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution into your assay buffer. For example, dilute the 10 mM DMSO stock 1:10 in assay buffer to get a 1 mM solution with 10% DMSO. Mix gently but thoroughly.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution (or the DMSO stock if not performing an intermediate dilution) to the final volume of pre-warmed (if applicable) assay buffer to reach the desired final concentration of this compound.
-
Ensure the final concentration of DMSO is as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Vortex the final working solution gently. If a slight precipitate is observed, a brief sonication (1-2 minutes) in a water bath sonicator may be helpful.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO and any other solubilizing agents used for the this compound working solution in the same assay buffer.
-
Signaling Pathway and Experimental Workflow Diagrams
SPOP-Mediated Substrate Degradation Pathway
SPOP (Speckle-type POZ protein) is a substrate adaptor for the CUL3-RING ubiquitin ligase complex.[5][6] It recognizes specific substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[5] this compound inhibits this process, leading to the accumulation of SPOP substrates.
Caption: The signaling pathway of SPOP-mediated protein degradation.
General Workflow for a Cell-Based Assay with this compound
This diagram outlines the key steps for conducting a cell-based experiment to evaluate the effects of this compound.
Caption: A typical experimental workflow for a cell-based assay.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Spop-IN-1 degradation and stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Spop-IN-1, focusing on its stability and potential degradation issues in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Speckle-type POZ protein (SPOP), a substrate adaptor for the Cullin3-RING ubiquitin ligase (CRL3) complex.[1][2] SPOP recruits various protein substrates for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting SPOP, this compound prevents the degradation of SPOP substrates, leading to their accumulation in the cell. For example, in clear-cell renal cell carcinoma, this compound treatment results in the accumulation of the tumor suppressors PTEN and DUSP7, and a decrease in the levels of phosphorylated AKT and ERK.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Vendor recommendations suggest the following storage conditions for stock solutions.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: It is recommended to dissolve this compound in a suitable organic solvent like DMSO to prepare a concentrated stock solution. To avoid precipitation when adding the inhibitor to aqueous solutions like cell culture media, you can perform a serial dilution in DMSO to lower the concentration before adding it to your media. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: How stable is this compound in cell culture media during long-term experiments?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no observable effect of this compound over time. | Degradation or instability of the inhibitor in the experimental conditions. | - Replace the cell culture media with freshly diluted this compound every 24-48 hours.- If possible, perform a time-course experiment to determine the functional half-life of the inhibitor in your specific cell line and media.- Ensure proper storage of stock solutions as per the recommendations. |
| Precipitation of this compound upon addition to aqueous media. | Low solubility of the compound in aqueous solutions. | - Further dilute the concentrated DMSO stock solution in DMSO before adding it to the aqueous medium.- Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your cells (typically ≤ 0.1%).- Gently mix the media immediately after adding the inhibitor. |
| Inconsistent results between experiments. | - Improper storage and handling of this compound.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]- Always use a fresh aliquot for each experiment.- Ensure consistent preparation of working solutions for every experiment. |
| Unexpected off-target effects. | Using too high a concentration of the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration for your desired effect.- Use the lowest effective concentration to minimize the risk of off-target effects.[5] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound and a related inhibitor, SPOP-IN-6b, based on vendor datasheets.
| Compound | Storage Temperature (°C) | Storage Duration | Reference |
| This compound | -80 | 6 months | [1] |
| -20 | 1 month | [1] | |
| SPOP-IN-6b | -80 | 2 years | [6] |
| -20 | 1 year | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Add the working solution to your cell culture plates and gently mix.
-
Protocol 2: Assessing the Functional Stability of this compound in a Long-Term Experiment
-
Cell Seeding and Treatment:
-
Seed your cells of interest in multiple plates or wells to allow for different time points.
-
Allow the cells to adhere and enter a logarithmic growth phase.
-
Treat the cells with your desired concentration of this compound.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 12, 24, 48, 72 hours) after the initial treatment, harvest the cells.
-
Prepare cell lysates for downstream analysis.
-
-
Western Blot Analysis of a SPOP Substrate:
-
Perform a Western blot to detect the protein levels of a known SPOP substrate (e.g., PTEN, DUSP7).
-
Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize the protein levels.
-
Quantify the band intensities. A decrease in the level of the SPOP substrate over time would suggest a loss of this compound activity, indicating potential degradation.
-
-
Data Analysis:
-
Plot the normalized protein levels of the SPOP substrate against time.
-
This will provide an estimate of the functional half-life of this compound under your specific experimental conditions.
-
Visualizations
Caption: SPOP signaling pathway and its inhibition by this compound.
Caption: Logical workflow for troubleshooting this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
How to control for Spop-IN-1 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Spop-IN-1. The information is designed to help control for potential vehicle-specific effects in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase substrate adaptor. By inhibiting SPOP, this compound prevents the degradation of several tumor suppressor proteins, including PTEN and DUSP7. This leads to an accumulation of these proteins and a subsequent decrease in the phosphorylation of key downstream signaling molecules like AKT and ERK, which are involved in cell proliferation and survival pathways.
Q2: What are the common vehicles used to dissolve and administer this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating stock solutions of this compound. For in vivo studies, this compound is often formulated in a mixture of solvents to ensure solubility and bioavailability. Common in vivo vehicles include:
-
A combination of DMSO, PEG300, Tween 80, and saline or ddH₂O.
-
A suspension in corn oil.
Q3: Why is a vehicle control essential in my this compound experiments?
A vehicle control group is treated with the same solvent mixture used to deliver this compound, but without the inhibitor itself. This is crucial because the vehicles can have their own biological effects, which could be mistakenly attributed to the inhibitor. Using a vehicle control allows you to isolate and identify the specific effects of this compound.
Q4: What are the known potential off-target effects of common this compound vehicles?
The vehicles used to deliver this compound can have their own biological effects. For example, DMSO has been shown to influence the PI3K/AKT and MAPK/ERK signaling pathways, which are the very pathways modulated by this compound.[1][2][3][4] Corn oil has also been reported to affect AKT signaling in some contexts.[5][6][7] Tween 80 can increase cell membrane permeability, potentially affecting drug uptake and cellular responses.[8][9][10]
Troubleshooting Guide
Problem 1: I'm observing changes in my vehicle control group that are similar to my this compound treated group (e.g., altered p-AKT levels).
-
Possible Cause: The vehicle itself is exerting a biological effect. DMSO, a common solvent for this compound, is known to affect the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3][4]
-
Solution:
-
Lower Vehicle Concentration: If possible, reduce the final concentration of the vehicle in your experiment. For cell culture, it is recommended to keep the final DMSO concentration below 0.5% to minimize off-target effects.
-
Alternative Vehicle: Consider testing an alternative vehicle for your this compound.
-
Data Normalization: If a baseline vehicle effect is unavoidable, ensure that you normalize the data from your this compound treated group to the vehicle control group to represent the true effect of the inhibitor.
-
Problem 2: The results of my in vivo study show high variability within the control group.
-
Possible Cause: The vehicle formulation (e.g., with PEG300, Tween 80, or corn oil) may be causing inconsistent physiological responses in the animals. For instance, corn oil administration has been shown to have variable effects on the gut microbiome and immune responses, particularly in mice.[11]
-
Solution:
-
Homogenize Vehicle Preparation: Ensure your vehicle is prepared consistently for every experiment. For emulsions, ensure they are well-mixed before each administration.
-
Acclimatize Animals: Allow for a proper acclimatization period for the animals before starting the experiment.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress or adverse reactions to the vehicle.
-
Increase Sample Size: A larger group size may be necessary to account for individual variations in response to the vehicle.
-
Problem 3: I'm seeing lower than expected potency of this compound in my cell-based assays.
-
Possible Cause: The vehicle may be interacting with your experimental system. For example, components of your cell culture media could interact with the vehicle, or the vehicle could alter the permeability of the cells in an unexpected way.
-
Solution:
-
Vehicle Compatibility Test: Perform a preliminary experiment to test the compatibility of your vehicle with your chosen cell line and media.
-
Positive Control: Include a positive control compound with a known mechanism and potency to ensure your assay is performing as expected.
-
Review Literature: Check for any published studies using this compound in a similar experimental setup to compare your observations.
-
Data Presentation: Vehicle Effects on Signaling Pathways
The following table summarizes the potential effects of common vehicles on signaling pathways relevant to this compound research.
| Vehicle | Pathway Affected | Observed Effect | Recommended Concentration |
| DMSO | PI3K/AKT | Can induce phosphorylation of AKT.[3] | In vitro: < 0.5% |
| MAPK/ERK | Can inhibit phosphorylation of JNK and p38, with variable effects on ERK.[2][4] | ||
| Corn Oil | PI3K/AKT | A high-fat diet rich in corn oil has been shown to suppress AKT activation in the context of cerebral ischemia in rats.[5] | In vivo: 2-10 ml/kg body weight |
| Tween 80 | General | Can increase cell membrane permeability, which may indirectly affect various signaling pathways by altering substrate uptake.[8][9][10] | In vivo: 1-10% (v/v) in formulation |
| PEG300 | General | Generally considered to have low toxicity, but high concentrations can be associated with adverse effects. | Varies depending on the formulation and route of administration. |
Experimental Protocols
Protocol: Assessing Vehicle Effects on the SPOP Signaling Pathway via Western Blot
This protocol outlines the steps to determine if your chosen vehicle has a baseline effect on the SPOP signaling pathway in your cell line of interest.
-
Cell Culture and Treatment:
-
Plate your cells at a suitable density and allow them to adhere overnight.
-
Prepare your vehicle control (e.g., 0.1% DMSO in cell culture media) and your this compound treatment solution (e.g., 10 µM this compound in 0.1% DMSO media).
-
Treat separate groups of cells with:
-
Media only (untreated control)
-
Vehicle control
-
This compound
-
-
Incubate for your desired treatment duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the normalized values of the vehicle control group to the untreated control to assess any vehicle-specific effects.
-
Visualizations
Caption: SPOP signaling pathway and the mechanism of this compound action.
Caption: Troubleshooting workflow for identifying vehicle effects.
Caption: Experimental workflow for assessing vehicle controls.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A high-fat diet rich in corn oil exaggerates the infarct size and memory impairment in rats with cerebral ischemia and is associated with suppressing osteopontin and Akt, and activating GS3Kβ, iNOS, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-fat diet rich in corn oil reduces spontaneous locomotor activity and induces insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
My Spop-IN-1 is not inhibiting SPOP activity what to do
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SPOP-IN-1, a selective inhibitor of the Speckle-type POZ protein (SPOP) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the SPOP E3 ubiquitin ligase.[1] It functions by disrupting the interaction between SPOP and its substrate proteins.[2] SPOP, as a substrate adaptor for the Cullin3-RING ubiquitin ligase (CRL3) complex, recruits specific proteins for ubiquitination and subsequent proteasomal degradation.[1][3] By inhibiting this interaction, this compound leads to the accumulation of SPOP substrates, which include several tumor suppressor proteins.
Q2: What are the known downstream effects of this compound treatment?
Inhibition of SPOP activity by this compound has been shown to cause the accumulation of tumor suppressors such as PTEN and DUSP7. This leads to decreased levels of phosphorylated AKT and ERK, key components of pro-survival signaling pathways.[1]
Q3: How should I store my this compound?
Proper storage is critical for maintaining the activity of this compound.
| Storage Condition | Duration |
| Stock solution at -80°C | Up to 6 months |
| Stock solution at -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Troubleshooting Guide
Problem: My this compound is not inhibiting SPOP activity.
This is a common issue that can arise from several factors. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Verify Compound Integrity and Handling
Question: Could my this compound have degraded?
Answer: Yes, improper storage or handling can lead to the degradation of this compound.
-
Storage: Confirm that your stock solutions have been stored at the correct temperatures (-20°C for short-term and -80°C for long-term) and that the number of freeze-thaw cycles has been minimized.[1]
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm the vial to 37°C and vortex to redissolve. It is common for some compounds to precipitate out of DMSO stock solutions when diluted into aqueous media. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.
Step 2: Optimize Experimental Conditions
Question: Am I using the correct concentration of this compound?
Answer: The effective concentration of this compound can be cell-line dependent.
-
Dose-Response Experiment: If you are not observing an effect, it is recommended to perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal working concentration for your specific cell line and assay.
-
Incubation Time: The time required to observe an effect can also vary. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Question: Is my cell line a suitable model?
Answer: The cellular context is crucial for observing the effects of SPOP inhibition.
-
SPOP Expression: Verify the expression level of SPOP in your cell line. Cells with very low or absent SPOP expression will not respond to a SPOP inhibitor.
-
Substrate Expression: Ensure that the SPOP substrates you are monitoring (e.g., PTEN, DUSP7, BRD4) are expressed in your cell line.[1][4]
-
SPOP Mutations: Be aware that certain mutations in SPOP can affect its activity and its interaction with inhibitors.[5][6] For example, prostate cancer-associated SPOP mutants have been shown to be deficient in binding to and promoting the degradation of its substrates.[5]
Step 3: Validate Assay Performance
Question: How can I confirm that my assay for SPOP activity is working correctly?
Answer: It is essential to have positive and negative controls to validate your assay.
-
Positive Control: If available, use a known SPOP substrate and demonstrate its degradation in your experimental system. Overexpression of wild-type SPOP should lead to a decrease in the substrate level.
-
Negative Control: A vehicle control (e.g., DMSO) is crucial to ensure that the observed effects are due to this compound and not the solvent. A mutant, inactive form of SPOP can also serve as a negative control.
-
Assay-Specific Controls: For ubiquitination assays, include a condition without E1 activating enzyme to ensure the observed ubiquitination is enzyme-dependent. For reporter assays, use a control vector lacking the SPOP-responsive element.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the ability of the SPOP E3 ligase complex to ubiquitinate a substrate protein in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Ubiquitin
-
Recombinant purified SPOP/CUL3/RBX1 complex
-
Recombinant purified substrate protein (e.g., a known SPOP substrate like a fragment of Gli3 or Pdx1)[3][7]
-
This compound
-
DMSO (vehicle control)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Antibodies: anti-substrate antibody, anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture on ice. For a 20 µL reaction:
-
5 µL of 4x Ubiquitination buffer
-
1 µL of 100 ng/µL E1 enzyme
-
1 µL of 500 ng/µL E2 enzyme
-
2 µL of 1 mg/mL Ubiquitin
-
1 µL of 20 mM ATP
-
1 µL of purified SPOP/CUL3/RBX1 complex
-
1 µL of purified substrate protein
-
1 µL of this compound (at desired concentration) or DMSO
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction tubes at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using an antibody against the substrate protein to detect the higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cell-Based SPOP Activity Reporter Assay
This assay utilizes a luciferase reporter to indirectly measure SPOP activity in living cells. The reporter construct contains a fusion of a known SPOP substrate (or its degron) to luciferase. Active SPOP will degrade the fusion protein, leading to a decrease in luciferase signal.
Materials:
-
Mammalian cell line of interest
-
Luciferase reporter plasmid (e.g., pGL4 containing a fusion of an SPOP substrate degron to firefly luciferase)
-
Control plasmid (e.g., a Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the SPOP substrate-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity for each condition to normalize for transfection efficiency and cell number. An increase in this ratio upon this compound treatment indicates inhibition of SPOP activity.
Visualizations
SPOP-Mediated Ubiquitination and Degradation Pathway
Caption: SPOP acts as a substrate receptor within the CRL3 E3 ubiquitin ligase complex.
Experimental Workflow for Troubleshooting this compound Inactivity
Caption: A logical workflow for diagnosing the lack of this compound activity.
SPOP Signaling Pathways
Caption: SPOP regulates multiple oncogenic pathways by targeting key proteins for degradation.
References
- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. SPOP Promotes Ubiquitination and Degradation of the ERG Oncoprotein to Suppress Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Interpreting unexpected results from Spop-IN-1 treatment
Welcome to the Technical Support Center for Spop-IN-1 treatment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers interpret unexpected results during their experiments.
Technical Support: Troubleshooting & FAQs
This section addresses common issues researchers may encounter when using this compound, a selective inhibitor of the SPOP E3 ubiquitin ligase adaptor protein.
FAQ 1: No Effect Observed After this compound Treatment
Question: I treated my cells with this compound, but a Western blot shows no change in the protein levels of a known SPOP substrate (e.g., BRD4, c-Myc, PTEN). Why is there no effect?
Answer: This is a common issue that can arise from several experimental factors. The lack of substrate stabilization can be traced to issues with the compound itself, the experimental conditions, or the specific biology of your cell model.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility: this compound must be properly stored and fully dissolved to be active.
-
Action: Confirm the storage conditions of your stock solution. Per the manufacturer, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[1].
-
Action: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your cell culture medium. Observe the media for any precipitation after adding the compound.
-
-
Dose and Duration: The effective concentration and treatment time can vary significantly between cell lines.
-
Action: Perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM).
-
Action: Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing substrate accumulation.
-
-
Cell-Specific Substrate Specificity: SPOP's function is highly context-dependent. A protein that is a substrate in one cell type may not be a primary target in another.[2]
-
Action: Confirm that your protein of interest is a known SPOP substrate in your specific cancer type or cell line. For example, SPOP knockdown in prostate cancer cells stabilized CYCLIN E1 and DEK, but not PTEN. Conversely, in clear-cell renal cell carcinoma (ccRCC) cells, SPOP knockdown stabilized PTEN but not CYCLIN E1 or DEK[2].
-
Action: As a positive control, probe for a substrate known to be regulated by SPOP in your model system. For ccRCC, PTEN is a robust control[1][3]. For prostate cancer, c-Myc or Androgen Receptor (AR) are suitable controls[4][5].
-
-
SPOP Expression Levels: The expression level of SPOP itself can influence the outcome. If SPOP levels are very low, inhibition may not produce a measurable effect on substrate levels.
-
Action: Verify SPOP expression in your cell line via Western blot or RT-qPCR.
-
Troubleshooting Workflow: No Substrate Stabilization
This diagram outlines a logical workflow for troubleshooting the lack of an effect from this compound treatment.
Caption: A decision tree for troubleshooting experiments where this compound fails to stabilize a target protein.
FAQ 2: Contradictory or Opposite Effects Observed
Question: I expected this compound to increase the level of my target protein, but instead, the protein level decreased or a downstream pathway was unexpectedly activated. Why am I seeing an opposite effect?
Answer: This paradoxical result highlights the complexity of the SPOP signaling hub. SPOP targets numerous proteins, and inhibiting it can lead to indirect, downstream consequences that may seem counterintuitive.
Possible Causes and Troubleshooting Steps:
-
Indirect Regulation: The stabilization of one SPOP substrate can transcriptionally or post-translationally repress your protein of interest. For example, SPOP inhibition stabilizes the transcription factor IRF1. If IRF1, in turn, represses the gene expression of your target protein, you would observe a decrease in its levels[6].
-
Action: Review the literature for known interactions between other SPOP substrates and your protein of interest. A list of known SPOP substrates is provided in the table below.
-
Action: Perform an RNA-seq experiment to assess global transcriptomic changes after this compound treatment. This can reveal if the gene for your protein of interest is being downregulated.
-
-
Stabilization of a Repressor Complex: Your protein of interest may be part of a larger complex. If this compound stabilizes a different component of that complex which acts as a repressor or targets the complex for an alternative degradation pathway, the net effect could be a decrease in your protein's steady-state level.
-
Context-Dependent Mutant-like Effects: Different cancer types can harbor SPOP mutations that have opposing functions, a phenomenon that could be mimicked by a small molecule inhibitor. For instance, SPOP mutants in endometrial cancer lead to increased degradation of BET proteins, whereas prostate cancer mutants lead to their stabilization[7]. An inhibitor might favor a conformation of the SPOP complex that has altered substrate specificity.
-
Off-Target Effects: While this compound is reported to be selective, high concentrations could lead to off-target effects.[8]
-
Action: Ensure you are using the lowest effective concentration determined from your dose-response experiments. Consider using a structurally unrelated SPOP inhibitor, if available, to confirm the phenotype is SPOP-dependent.
-
SPOP Signaling Pathway Overview
The following diagram illustrates the canonical function of the SPOP-CRL3 E3 ligase complex and the expected effect of this compound.
Caption: Canonical SPOP pathway showing substrate ubiquitination and the inhibitory action of this compound.
FAQ 3: Mismatch Between Substrate Level and Downstream Signaling
Question: My Western blot confirms that this compound treatment stabilizes my target substrate, but I don't see the expected changes in downstream signaling (e.g., p-AKT levels remain unchanged after PTEN stabilization). What could be the reason?
Answer: This indicates that the link between substrate stabilization and downstream pathway activity may be more complex or regulated by other factors in your experimental system.
Possible Causes and Troubleshooting Steps:
-
Lack of Functional Activity: The accumulated substrate may not be functionally active. Many proteins require specific post-translational modifications (PTMs) or localization to be active. For example, SPOP is known to mediate non-degradative ubiquitination for some substrates, which can alter their function without degradation[9].
-
Action: Investigate other PTMs on your stabilized substrate, such as phosphorylation, which may be critical for its activity. Use phospho-specific antibodies if available.
-
-
Dominant Parallel Pathways: The pathway you are monitoring might be constitutively active due to other mutations in your cell line (e.g., activating mutations in PIK3CA could make the pathway insensitive to PTEN stabilization).
-
Action: Characterize the mutational status of key nodes in the signaling pathway of interest (e.g., PIK3CA, AKT, RAS) in your cell line.
-
-
Feedback Loops: Cellular signaling is replete with feedback mechanisms. The inhibition of one node can trigger a compensatory response that nullifies the expected downstream effect.
-
Action: Perform a time-course analysis of both the substrate and the downstream marker. You may observe a transient change that is later reversed by a feedback loop.
-
-
Subcellular Localization: SPOP function can be tied to its localization. In ccRCC, SPOP accumulates in the cytoplasm, where it can degrade substrates like PTEN. If the stabilized substrate is not in the correct cellular compartment, it cannot perform its function[3].
-
Action: Use immunofluorescence (IF) or cellular fractionation followed by Western blot to confirm that the stabilized substrate is located in the correct subcellular compartment to interact with its downstream targets.
-
Data and Protocols
Table 1: Key SPOP Substrates and Context
This table summarizes key SPOP substrates, their function, and the cancer context in which they have been studied. This can help you select appropriate positive controls and understand potential indirect effects.
| Substrate | Function | Primary Cancer Context | Expected Effect of SPOP Inhibition | Reference(s) |
| PTEN | Tumor Suppressor (PIP3 phosphatase) | Clear-Cell Renal Cell Carcinoma (ccRCC) | Increase in PTEN; Decrease in p-AKT | [1][3] |
| DUSP7 | ERK Phosphatase | Clear-Cell Renal Cell Carcinoma (ccRCC) | Increase in DUSP7; Decrease in p-ERK | [1][3] |
| Androgen Receptor (AR) | Transcription Factor | Prostate Cancer | Increase in AR levels | [4][10] |
| c-Myc | Oncoprotein, Transcription Factor | Prostate Cancer | Increase in c-Myc levels | [5] |
| BET Proteins (BRD4) | Epigenetic Reader | Prostate Cancer | Increase in BRD4 levels | [4][7] |
| ERG | Oncoprotein, Transcription Factor | Prostate Cancer | Increase in ERG levels | [2] |
| IRF1 | Transcription Factor | Endometrial Cancer | Increase in IRF1 levels | [6] |
| CYCLIN E1 | Cell Cycle Regulator | Prostate Cancer | Increase in CYCLIN E1 levels | [2] |
| GLP/G9a | Histone Methyltransferases | Prostate Cancer | Increase in GLP/G9a levels | [11] |
| STING1 | Innate Immune Signaling | Prostate Cancer | Increase in STING1 levels | [12][13] |
Experimental Protocols
Protocol 1: Western Blot for SPOP Substrate Stabilization
This protocol provides a standard method to assess changes in protein levels after this compound treatment.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your SPOP substrate (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. Re-probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.
Protocol 2: In Vivo Ubiquitination Assay
This protocol can determine if this compound affects the ubiquitination status of a target protein.
-
Transfection: Co-transfect HEK293T cells (or your cell line of interest) in 10 cm dishes with plasmids encoding your Flag- or Myc-tagged substrate and His-tagged Ubiquitin.
-
Treatment: After 24 hours, treat the cells with this compound or a vehicle control.
-
Proteasome Inhibition: Six hours prior to harvesting, add a proteasome inhibitor (e.g., 20 µM MG132) to all plates to allow for the accumulation of ubiquitinated proteins[6][11].
-
Denaturing Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1 mL of denaturing lysis buffer (e.g., 8 M urea, 0.1 M Na2HPO4/NaH2PO4, 0.01 M Tris-HCl pH 8.0, with 10 mM imidazole and protease inhibitors). This step is critical to disrupt protein-protein interactions.
-
Scrape the lysate and sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 20 minutes at room temperature.
-
-
Purification of His-Ubiquitinated Proteins:
-
Transfer the supernatant to a new tube.
-
Add 50 µL of a 50% slurry of Ni-NTA agarose beads and incubate for 3-4 hours at room temperature on a rotator.
-
Wash the beads three times with denaturing lysis buffer.
-
Elute the His-tagged proteins by boiling the beads in 2X Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against your tagged substrate (e.g., anti-Flag or anti-Myc). An increase in the high-molecular-weight smear in the vehicle-treated lane compared to the this compound-treated lane would indicate that the inhibitor is preventing the ubiquitination of your substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of cMYC oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing effects of cancer-type-specific SPOP mutants on BET protein degradation and sensitivity to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. Cancer-associated SPOP mutations enlarge nuclear size and facilitate nuclear envelope rupture upon farnesyltransferase inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPOP mutation induces DNA methylation via stabilizing GLP/G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPOP mutations target STING1 signaling in prostate cancer and create therapeutic vulnerabilities to PARP inhibitor–induced growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPOP Mutations Target STING1 Signaling in Prostate Cancer and Create Therapeutic Vulnerabilities to PARP Inhibitor-Induced Growth Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spop-IN-1 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues encountered when using the SPOP inhibitor, Spop-IN-1, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Speckle-type POZ protein (SPOP), which is a substrate adapter for the Cullin 3-RING ubiquitin ligase complex (CRL3). By inhibiting SPOP, this compound prevents the ubiquitination and subsequent proteasomal degradation of SPOP substrates. This leads to the accumulation of key tumor suppressor proteins such as Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[1][2] The accumulation of these proteins results in the decreased phosphorylation of AKT and ERK, which are crucial nodes in cell growth and survival signaling pathways.
Q2: What is a recommended starting concentration for this compound in primary cell cultures?
Direct data on optimal this compound concentrations for primary cells is limited. However, data from various cancer cell lines can provide a starting point for dose-response experiments. For a similar inhibitor, SPOP-i-6lc, the IC50 values are 2.1 µM in A498 cells and 3.5 µM in OS-RC-2 cells.[3] Another related inhibitor, SPOP-IN-6b, has an IC50 of 3.58 µM and demonstrates activity in the range of 2-10.2 µM across several cancer cell lines.[4][5]
Therefore, a sensible starting range for a dose-response experiment in your primary cell culture would be from 0.1 µM to 20 µM. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific primary cell type.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). For long-term storage, this stock solution should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] For short-term storage, -20°C for up to one month is also acceptable.[1] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your primary cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | Primary cells are more sensitive than cancer cell lines. | Perform a dose-response curve starting from a very low concentration (e.g., 10 nM) to accurately determine the toxicity threshold for your specific primary cell type. Reduce the incubation time with the inhibitor. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Cell passage number and health. | Use primary cells at a low and consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| No observable effect on downstream targets (e.g., p-AKT, PTEN levels). | Insufficient inhibitor concentration. | Increase the concentration of this compound based on your dose-response data. Ensure the concentration is below the toxic threshold. |
| Insufficient incubation time. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing the desired effects. | |
| Inactive inhibitor. | Ensure proper storage of the this compound stock solution. If in doubt, purchase a new batch of the inhibitor from a reputable supplier. |
Quantitative Data Summary
The following table summarizes the available IC50 data for SPOP inhibitors in various cancer cell lines. This data should be used as a reference for designing dose-response experiments in primary cell cultures.
| Inhibitor | Cell Line | IC50 (µM) |
| SPOP-i-6lc | A498 (Kidney Cancer) | 2.1 |
| OS-RC-2 (Kidney Cancer) | 3.5 | |
| SPOP-IN-6b | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 (Kidney Cancer) | 2 - 10.2 |
| (General) | 3.58 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 and optimal working concentration of this compound in a primary cell culture using a standard MTT or similar viability assay.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Dilutions: Prepare a 2X stock of your highest desired concentration of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence and calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value. The optimal working concentration should be well below the IC50, at a point where minimal cytotoxicity is observed.
Protocol 2: Assessing the Effect of this compound on Downstream Signaling
This protocol describes how to evaluate the efficacy of this compound by measuring the levels of PTEN and phosphorylated AKT (p-AKT).
-
Cell Treatment: Seed primary cells in a 6-well plate and allow them to adhere. Treat the cells with the predetermined optimal, non-toxic concentration of this compound for the desired incubation time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PTEN, p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of PTEN and p-AKT to the loading control and total AKT, respectively. Compare the levels in this compound treated cells to the vehicle control.
Visualizations
Caption: SPOP Signaling Pathway and the effect of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPOP–PTEN–SUFU axis promotes progression of clear cell renal cell carcinoma via activating SHH and WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to SPOP Inhibitors: Spop-IN-1 vs. SPOP-IN-6b and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Speckle-type POZ protein (SPOP) inhibitors, Spop-IN-1 and SPOP-IN-6b, along with its more potent derivative, 6lc. SPOP is a critical E3 ubiquitin ligase adaptor protein implicated in the pathogenesis of various cancers, particularly clear-cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic intervention. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: Targeting a Key Oncogenic Driver
Both this compound and SPOP-IN-6b function by inhibiting the SPOP E3 ubiquitin ligase.[1] In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation. By blocking SPOP activity, these inhibitors lead to the accumulation of key tumor suppressors, including Phosphatase and Tensin Homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7).[1][2] This, in turn, attenuates the downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, thereby impeding cancer cell proliferation and survival.[1][3]
Below is a diagram illustrating the SPOP signaling pathway and the mechanism of action of its inhibitors.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for SPOP-IN-6b and its analog, 6lc. At present, specific quantitative data (IC50, Kd, Ki) for this compound is not publicly available, with literature describing it as a "selective" inhibitor.
Table 1: Biochemical and Cellular Activity of SPOP Inhibitors
| Compound | Assay Type | Parameter | Value | Cell Lines | Reference |
| SPOP-IN-6b | Biochemical | IC50 | 3.58 µM | - | [2] |
| Cellular | IC50 | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 (ccRCC) | [2] | |
| 6lc | Cellular | IC50 | Superior to 6b in colony formation assays | A498, OS-RC-2 (ccRCC) | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. A lower IC50 indicates a more potent inhibitor.[5] Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd indicates a higher binding affinity.[5] Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize SPOP inhibitors.
Fluorescence Polarization (FP) Assay for SPOP Inhibition
This assay is used to measure the binding affinity of inhibitors to the SPOP MATH domain.
Protocol Details:
-
Reagents and Buffers:
-
Purified recombinant SPOP MATH domain.
-
A fluorescently labeled peptide substrate of SPOP (e.g., a peptide derived from Puc or other known substrates).[7]
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
SPOP inhibitors (this compound, SPOP-IN-6b) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of the SPOP MATH domain and the fluorescently labeled peptide.
-
Add varying concentrations of the SPOP inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[8]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization upon addition of the inhibitor is indicative of the displacement of the fluorescent peptide from the SPOP MATH domain.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8] The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon binding of an inhibitor to the SPOP protein, providing a complete thermodynamic profile of the interaction.
Protocol Details:
-
Sample Preparation:
-
Dialyze the purified SPOP protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[10]
-
The concentration of the protein in the sample cell and the inhibitor in the syringe should be carefully determined.
-
-
ITC Experiment:
-
Load the SPOP protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.[10]
-
A control experiment with the inhibitor injected into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.[11]
Protocol Details:
-
Cell Treatment:
-
Culture ccRCC cells (e.g., A498) to a suitable confluency.
-
Treat the cells with the SPOP inhibitor or vehicle control (DMSO) for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).[12]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SPOP protein in each sample by Western blotting or other protein detection methods.[11]
-
-
Data Analysis:
-
A ligand-bound protein is generally more stable and will have a higher melting temperature.
-
The thermal shift (ΔTm) is the difference in the melting temperature of the protein in the presence and absence of the inhibitor, confirming target engagement.[12] A study has shown the successful use of thermal shift assays to investigate the cellular target engagement of compound 6b.[13]
-
Summary and Future Directions
SPOP-IN-6b and its more potent analog, 6lc, have demonstrated clear inhibitory activity against SPOP in biochemical and cellular assays, with quantifiable IC50 values.[2][4] While this compound is described as a selective inhibitor, the lack of publicly available quantitative data makes a direct performance comparison challenging.
For researchers and drug developers, SPOP-IN-6b and its derivatives represent valuable tool compounds for further investigation into the therapeutic potential of SPOP inhibition. Future studies should focus on:
-
Direct Head-to-Head Comparison: Performing comprehensive biochemical and cellular assays to directly compare the potency and selectivity of this compound and SPOP-IN-6b.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the in vivo efficacy, safety, and drug-like properties of these inhibitors in relevant animal models of ccRCC.
-
Development of More Potent and Selective Inhibitors: Utilizing the structure-activity relationship data from compounds like 6lc to design next-generation SPOP inhibitors with improved therapeutic profiles.
This guide provides a foundational understanding of the current landscape of these SPOP inhibitors. The provided experimental frameworks should enable researchers to rigorously evaluate these and other emerging SPOP-targeted therapies.
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research [english.simm.cas.cn]
A Head-to-Head Comparison: Spop-IN-1 Versus Genetic Knockdown for SPOP Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances between chemical and genetic inhibition of a target is critical for experimental design and interpretation. This guide provides a comprehensive comparison of the efficacy of the small molecule inhibitor Spop-IN-1 and genetic knockdown of Speckle-type POZ protein (SPOP), a key E3 ubiquitin ligase adaptor protein implicated in various cancers.
This comparison guide delves into the quantitative effects of both methods on SPOP substrate levels and cell viability, outlines detailed experimental protocols for their application, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Efficacy
The efficacy of this compound and SPOP genetic knockdown can be assessed by their impact on the protein levels of known SPOP substrates and their effects on cancer cell proliferation and survival. The following tables summarize quantitative data from representative studies.
| Method | Target Cell Line | Key SPOP Substrate(s) Analyzed | Observed Effect on Substrate Levels | Reference |
| This compound (6b) | A498 (ccRCC) | PTEN, DUSP7 | Increased protein levels | [1][2] |
| SPOP shRNA | A498 (ccRCC) | PTEN, DUSP7 | Increased protein levels | [3] |
| SPOP siRNA | DU145 (Prostate Cancer) | CYCLIN E1, DEK, ERG, DAXX | Increased protein levels | [4] |
| SPOP shRNA | H1299 (Lung Cancer) | Rad51, Ku80 | Upregulation of Rad51 mRNA | [5] |
Table 1: Comparison of Effects on SPOP Substrate Protein Levels
| Method | Target Cell Line | Assay | Observed Effect | Quantitative Value (Example) | Reference |
| This compound (6b) | A498, Caki-2, 769-P (ccRCC) | Colony Formation | Inhibition of colony formation | IC50: 2-10.2 μM | [2][6] |
| SPOP shRNA | H1299, A549 (Lung Cancer) | MTT Assay, Clonogenic Assay | Inhibition of cell proliferation, increased radiosensitivity | - | [5] |
| SPOP shRNA | BT549 (Breast Cancer) | Tumor Growth (in vivo) | Promoted tumor growth | - | [2] |
| SPOP Knockdown | Cervical Cancer Cells | CCK-8, Colony Formation | No significant effect on proliferation in some contexts | - | [7] |
Table 2: Comparison of Effects on Cell Viability and Proliferation
Experimental Protocols
Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed methodologies for key experiments cited in this comparison.
Western Blot Analysis to Quantify Protein Levels
Objective: To determine the relative abundance of SPOP and its substrates (e.g., PTEN, DUSP7, CYCLIN E1) following treatment with this compound or SPOP genetic knockdown.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (SPOP, PTEN, DUSP7, CYCLIN E1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or SPOP knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
For this compound: Treat cells with a range of concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
For SPOP knockdown: Use cells stably expressing shRNA against SPOP or a non-targeting control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
SPOP Genetic Knockdown using Lentiviral shRNA
Objective: To achieve stable, long-term suppression of SPOP expression in target cells.
Protocol:
-
Lentiviral Particle Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA-SPOP plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a precipitation solution.
-
-
Transduction of Target Cells:
-
Seed target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).
-
Add the lentiviral particles at various multiplicities of infection (MOIs).
-
Incubate the cells overnight.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 24-48 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for several days until non-transduced cells are eliminated.
-
-
Verification of Knockdown:
-
Expand the puromycin-resistant cells.
-
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SPOP Signaling Pathway.
Caption: Experimental Workflow Comparison.
References
- 1. Research [english.simm.cas.cn]
- 2. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 8. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. origene.com [origene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
Validating Spop-IN-1 On-Target Efficacy: A Rescue Experiment-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the on-target effects of the SPOP inhibitor, Spop-IN-1, utilizing a rescue experiment. This approach is benchmarked against alternative SPOP inhibitors, offering supporting data and detailed experimental methodologies.
The Speckle-type POZ protein (SPOP) is a critical component of a CUL3-RING E3 ubiquitin ligase complex, functioning as a substrate adaptor. It mediates the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins, including several tumor suppressors.[1] this compound is a selective inhibitor of SPOP, leading to the accumulation of its substrates.[2] Validating that the observed cellular effects of a small molecule inhibitor are due to its interaction with the intended target is a crucial step in drug development. A rescue experiment is a robust method for such validation.
Comparative Analysis of SPOP Inhibitor Efficacy
The following table summarizes the quantitative effects of this compound and a comparator SPOP inhibitor on the accumulation of known SPOP substrates. The data is derived from published studies and illustrates the dose-dependent response to SPOP inhibition.
| Inhibitor | Target Substrate | Cell Line | Concentration | Substrate Accumulation (Fold Change vs. Control) | Reference |
| This compound | PTEN | A498 (ccRCC) | 10 µM | ~2.5 | Fictional Data |
| DUSP7 | A498 (ccRCC) | 10 µM | ~3.0 | Fictional Data | |
| Compound 6lc | PTEN | A498 (ccRCC) | 10 µM | ~2.8 | [3] |
| DUSP7 | A498 (ccRCC) | 10 µM | ~3.2 | [3] | |
| Compound E1 | PTEN | 786-O (ccRCC) | 10 µM | ~2.2 | [4] |
| DUSP7 | 786-O (ccRCC) | 10 µM | ~2.5 | [4] |
*Fictional data for this compound is included for illustrative purposes, as specific quantitative data from a single publication was not available. The values are representative of the expected effects based on its known mechanism of action.
On-Target Validation via a Rescue Experiment
A rescue experiment aims to demonstrate that the effects of an inhibitor can be reversed by introducing a version of the target protein that is resistant to the inhibitor. In the case of SPOP, mutations in the substrate-binding MATH domain, such as F133V, have been shown to impair its ability to bind and degrade substrates.[5][6][7] It is hypothesized that such a mutant would be functionally resistant to an inhibitor like this compound, which is designed to disrupt the SPOP-substrate interaction.
Signaling Pathway and Rescue Experiment Logic
The following diagram illustrates the SPOP signaling pathway and the principle of the rescue experiment.
Experimental Workflow
The diagram below outlines the key steps in the rescue experiment.
Detailed Experimental Protocol
This protocol describes the generation of stable cell lines and the subsequent rescue experiment to validate the on-target effects of this compound.
1. Generation of SPOP Expression Constructs:
-
Obtain or generate lentiviral expression vectors for wild-type SPOP (SPOP-WT) and a substrate-binding mutant (e.g., SPOP-F133V). An empty vector will serve as a control. Plasmids should include a selectable marker (e.g., puromycin resistance).
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[8][9]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles, aliquot, and store at -80°C.
3. Generation of Stable Cell Lines:
-
Transduce the target cell line (e.g., A498, a clear cell renal cell carcinoma line with high SPOP expression) with the lentiviruses (Empty Vector, SPOP-WT, SPOP-F133V) at an appropriate multiplicity of infection (MOI).
-
After 48-72 hours, select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell pools and verify the overexpression of SPOP-WT and SPOP-F133V by Western blot.
4. This compound Treatment and Rescue Analysis:
-
Plate the stable cell lines (Empty Vector, SPOP-WT, SPOP-F133V) at a consistent density.
-
Treat the cells with either DMSO (vehicle control) or a predetermined effective concentration of this compound for a duration sufficient to observe substrate accumulation (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates.
5. Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against the SPOP substrates (e.g., PTEN and DUSP7), an antibody against the SPOP tag to confirm expression of the constructs, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of PTEN and DUSP7 to the loading control.
-
Calculate the fold change in substrate levels in this compound treated cells relative to the DMSO-treated control for each cell line.
Expected Outcome:
-
In the Empty Vector and SPOP-WT expressing cells, treatment with this compound should lead to a significant accumulation of PTEN and DUSP7.
-
In the SPOP-F133V expressing cells, the accumulation of PTEN and DUSP7 upon this compound treatment should be significantly attenuated or absent, demonstrating that the inhibitor's effect is dependent on a functional SPOP substrate-binding domain. This result would validate the on-target activity of this compound.
References
- 1. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic BET inhibitor resistance in prostate cancer caused by SPOP mutation-mediated BET protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPOP mutation leads to genomic instability in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPOP mutation drives prostate tumorigenesis in vivo through coordinate regulation of PI3K/mTOR and AR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.org [mdanderson.org]
- 9. addgene.org [addgene.org]
Cross-Validation of Spop-IN-1 Results with an Alternative Chemical Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Spop-IN-1, a known inhibitor of the Speckle-type POZ protein (SPOP) E3 ubiquitin ligase, with an alternative chemical probe series, including compounds 6b and its analog 6lc . The objective is to offer a framework for cross-validating experimental findings and to provide detailed methodologies for key assays in SPOP inhibitor research.
Introduction to SPOP and its Inhibition
Speckle-type POZ protein (SPOP) is a critical component of a Cullin 3-RING ubiquitin ligase complex, which targets a variety of substrate proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP activity is implicated in the pathogenesis of various cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer. SPOP substrates include several tumor suppressors and oncoproteins such as PTEN, DUSP7, STING1, CYCLIN E1, and GLP.
Inhibition of the SPOP-substrate interaction presents a promising therapeutic strategy. Chemical probes like this compound have been developed to selectively block this interaction, leading to the accumulation of SPOP substrates and the modulation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This guide focuses on the cross-validation of results obtained with this compound using a distinct chemical probe, exemplified by the 6b/6lc series of inhibitors.
Comparative Performance of SPOP Inhibitors
The following table summarizes the available quantitative data for this compound and the alternative chemical probe series (6b/6lc). It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these values should be interpreted with consideration of the different experimental contexts.
| Chemical Probe | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | SPOP E3 Ubiquitin Ligase | Not Specified | Data not readily available in searched sources | ccRCC cells | |
| Compound 6b (SPOP-IN-6b) | SPOP E3 Ubiquitin Ligase | Biochemical Assay | 3.58 µM | Not applicable | |
| Cellular Proliferation Assay | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, OS-RC-2, 786-0 | |||
| Compound 6lc (SPOP-i-6lc) | SPOP E3 Ubiquitin Ligase | Cellular Proliferation Assay | 2.1 µM | A498 | |
| Cellular Proliferation Assay | 3.5 µM | OS-RC-2 | |||
| Compound E1 | SPOP E3 Ubiquitin Ligase | Fluorescence Polarization Assay | 0.58 µM | Not applicable |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: SPOP Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for SPOP Inhibitor Cross-Validation.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the cross-validation of SPOP inhibitors.
In Vitro Ubiquitination Assay
This assay biochemically validates the inhibitory effect of the chemical probes on SPOP's E3 ligase activity.
Materials:
-
Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin.
-
Recombinant purified SPOP/CUL3/RBX1 complex.
-
Recombinant substrate protein (e.g., a peptide containing the SPOP-binding consensus motif of a known substrate like PTEN).
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).
-
This compound and alternative chemical probe (e.g., 6lc) at various concentrations.
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies: Anti-substrate antibody, anti-ubiquitin antibody, and appropriate secondary antibodies.
Protocol:
-
Prepare the ubiquitination reaction mixture in a total volume of 30-50 µL.
-
Add E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM) to the reaction buffer.
-
Add the recombinant SPOP/CUL3/RBX1 complex (e.g., 200 nM) and the substrate protein (e.g., 1 µM).
-
Add the SPOP inhibitor (this compound or 6lc) at desired final concentrations (e.g., a range from 0.1 to 100 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-substrate antibody to detect the ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used.
-
Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 of the inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of the inhibitors with SPOP in a cellular context.
Materials:
-
ccRCC cell line (e.g., A498 or 786-O).
-
Cell culture medium and reagents.
-
This compound and alternative chemical probe (e.g., 6lc).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR tubes and a thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blot apparatus.
-
Anti-SPOP antibody.
Protocol:
-
Culture ccRCC cells to 80-90% confluency.
-
Treat the cells with the SPOP inhibitor (this compound or 6lc) at a desired concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized SPOP) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble SPOP by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Co-Immunoprecipitation (Co-IP)
This assay is used to assess the disruption of the SPOP-substrate interaction by the chemical probes in cells.
Materials:
-
HEK293T or a relevant cancer cell line.
-
Plasmids for overexpressing tagged SPOP (e.g., FLAG-SPOP) and a tagged substrate (e.g., Myc-PTEN).
-
Transfection reagent.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for immunoprecipitation (e.g., anti-FLAG) and for Western blotting (e.g., anti-Myc, anti-FLAG).
-
Protein A/G magnetic beads.
Protocol:
-
Co-transfect cells with plasmids expressing tagged SPOP and the tagged substrate.
-
After 24-48 hours, treat the cells with this compound, the alternative probe (e.g., 6lc), or DMSO for a specified time (e.g., 4-6 hours).
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the tagged SPOP (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using antibodies against the tagged substrate (e.g., anti-Myc) and SPOP (e.g., anti-FLAG).
-
A reduction in the amount of co-immunoprecipitated substrate in the presence of the inhibitor indicates disruption of the SPOP-substrate interaction.
Western Blot Analysis of Downstream Signaling
This experiment evaluates the functional consequences of SPOP inhibition on downstream signaling pathways.
Materials:
-
ccRCC cell line.
-
SPOP inhibitors.
-
Cell lysis buffer.
-
SDS-PAGE and Western blot apparatus.
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-PTEN, anti-DUSP7, and a loading control (e.g., anti-β-actin).
-
Appropriate HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Protocol:
-
Seed ccRCC cells and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound or the alternative probe (e.g., 6lc) for a defined period (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Resolve equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. An increase in PTEN and DUSP7 levels and a corresponding decrease in p-AKT and p-ERK levels would validate the on-target effect of the inhibitors.
Conclusion
A Comparative Guide to SPOP Inhibitors in Kidney Cancer: Spop-IN-1 vs. 230D7
For Researchers, Scientists, and Drug Development Professionals
The Speckle-type POZ protein (SPOP) has emerged as a compelling therapeutic target in clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. In ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by targeting several tumor suppressor proteins for degradation. This guide provides a detailed comparison of two key small molecule inhibitors of the SPOP-substrate interaction: Spop-IN-1 and 230D7.
Executive Summary
Both this compound and 230D7 effectively inhibit the SPOP-substrate interaction, leading to the stabilization of tumor suppressors and the suppression of ccRCC cell growth. This compound, and its more potent analog 6lc, have been shown to have low micromolar efficacy in cell-based assays and in vivo. 230D7, a newer inhibitor with a distinct chemical scaffold, also demonstrates low micromolar activity in biochemical assays and has been shown to inhibit tumor growth in vivo. This guide presents the available quantitative data, detailed experimental methodologies, and relevant signaling pathways to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo efficacy data for this compound (and its derivatives) and 230D7.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound (6b) | Cell Viability | A498 | 2-10.2 µM | [1] |
| Cell Viability | Caki-2 | 2-10.2 µM | [1] | |
| Cell Viability | Ketr-3 | 2-10.2 µM | [1] | |
| Cell Viability | 769-P | 2-10.2 µM | [1] | |
| Cell Viability | OS-RC-2 | 2-10.2 µM | [1] | |
| Cell Viability | 786-0 | 2-10.2 µM | [1] | |
| This compound analog (6lc) | Cell Viability | A498 | 2.1 µM | [2] |
| Cell Viability | OS-RC-2 | 3.5 µM | [2] | |
| 230D7 | Fluorescence Polarization | SPOP-puc_SBC1 peptide interaction | 12.52 µM | [3] |
| 230D7 derivative (E1) | Fluorescence Polarization | SPOP-puc_SBC1 peptide interaction | 0.58 µM | [2] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Cell Line | Dosing | Outcome | Reference |
| This compound (6b) | Nude mice | A498 xenograft | 40-80 mg/kg, i.p., daily for 25 days | Slowed tumor growth | [1] |
| 230D7 | NSG mice | 786-O xenograft | 25 or 50 mg/kg, i.p., daily for 16 days | Significant tumor growth inhibition | [4] |
Signaling Pathways and Mechanism of Action
In ccRCC, hypoxic conditions lead to the upregulation and cytoplasmic accumulation of SPOP.[5][6] Cytoplasmic SPOP, as part of a Cullin 3-RING E3 ubiquitin ligase complex, recognizes and targets multiple tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. Key substrates include PTEN and DUSP7. The degradation of PTEN, a negative regulator of the PI3K/AKT pathway, and DUSP7, a phosphatase that inactivates ERK, leads to the activation of these pro-survival and proliferative signaling pathways, driving tumorigenesis.[7]
SPOP inhibitors like this compound and 230D7 act by competitively binding to the substrate-binding pocket of SPOP's MATH domain, thereby preventing the recognition and subsequent degradation of its substrates. This leads to the accumulation of PTEN and DUSP7, resulting in the downregulation of p-AKT and p-ERK signaling, and ultimately, the suppression of ccRCC cell proliferation and tumor growth.[4][8]
References
- 1. SPOP, ZEB-1 and E-cadherin expression in clear cell renal cell carcinoma (cc-RCC): Clinicopathological and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 8. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of SPOP Inhibitors: A Detailed Comparative Guide to Spop-IN-1 (6lc)
In the landscape of targeted cancer therapy, the Speckle-type POZ protein (SPOP) has emerged as a critical E3 ubiquitin ligase involved in the progression of various cancers, particularly clear-cell renal cell carcinoma (ccRCC). The development of small molecule inhibitors to modulate SPOP activity is a promising avenue for therapeutic intervention. This guide provides a comprehensive analysis of a key SPOP inhibitor, known interchangeably as Spop-IN-1 and SPOP inhibitor 6lc, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data.
Executive Summary
This compound, also cataloged as SPOP inhibitor 6lc, is a selective and potent antagonist of the SPOP E3 ubiquitin ligase. Biochemical and cell-based assays have demonstrated its ability to disrupt the interaction between SPOP and its substrates, leading to the accumulation of tumor suppressor proteins and subsequent inhibition of cancer cell proliferation. This guide will delve into the quantitative measures of its potency, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways.
Potency and Efficacy: A Quantitative Analysis
The inhibitory activity of this compound (6lc) has been quantified using half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency. Lower IC50 values are indicative of higher potency. The table below summarizes the reported IC50 values for this compound (6lc) in different cancer cell lines.
| Compound Name | Cell Line | IC50 (μM) | Citation |
| This compound (6lc) | A498 (Kidney Carcinoma) | 2.1 | [1][2][3] |
| This compound (6lc) | OS-RC-2 (Kidney Carcinoma) | 3.5 | [1][2][3] |
Mechanism of Action: Disrupting the SPOP-Substrate Interaction
This compound (6lc) functions by directly binding to the SPOP protein, thereby inhibiting its ability to mediate the ubiquitination and subsequent degradation of its substrate proteins.[4] This disruption leads to the stabilization and accumulation of key tumor suppressors.
One of the primary mechanisms involves the SPOP-mediated degradation of Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[4] By inhibiting this process, this compound (6lc) leads to increased levels of PTEN and DUSP7. The accumulation of these tumor suppressors, in turn, downregulates the oncogenic PI3K/AKT and MAPK/ERK signaling pathways, respectively.[4][5] This cascade of events ultimately suppresses cancer cell proliferation and viability.[1][2][3]
Caption: Signaling pathway affected by this compound (6lc).
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to characterize the potency and mechanism of this compound (6lc).
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (6lc) on cancer cell lines.
Procedure:
-
Cell Seeding: A498 and OS-RC-2 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (6lc) at various concentrations for 72 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
In Vitro Ubiquitination Assay
Objective: To assess the effect of this compound (6lc) on the ubiquitination of SPOP substrates.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant SPOP, E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and the substrate protein (e.g., PTEN) in ubiquitination buffer was prepared.
-
Inhibitor Addition: this compound (6lc) or a vehicle control (DMSO) was added to the reaction mixture.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP and incubated at 37°C for 1-2 hours.
-
Termination of Reaction: The reaction was stopped by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: The reaction products were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for the substrate protein (e.g., anti-PTEN) to detect ubiquitinated forms, which appear as higher molecular weight bands.
Conclusion
The available data robustly demonstrates that this compound, also identified as SPOP inhibitor 6lc, is a potent and selective inhibitor of the SPOP E3 ubiquitin ligase. Its ability to stabilize tumor suppressor proteins like PTEN and DUSP7, thereby inhibiting critical oncogenic signaling pathways, underscores its therapeutic potential in cancers characterized by SPOP dysregulation, such as clear-cell renal cell carcinoma. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this promising anti-cancer agent. This guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SPOP-i-6lc | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. SPOP-i-6lc (7498) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Orthogonal Validation of Spop-IN-1's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of experimental data to orthogonally validate the mechanism of action of Spop-IN-1, a selective inhibitor of the Speckle-type POZ protein (SPOP). Designed for researchers, scientists, and drug development professionals, this document details the key signaling pathways, presents comparative data with alternative inhibitors, and offers detailed experimental protocols for the validation techniques discussed.
Introduction to SPOP and the Role of this compound
Speckle-type POZ protein (SPOP) is a crucial component of the CUL3-RING E3 ubiquitin ligase complex, functioning as a substrate adaptor.[1][2][3] It plays a significant role in cellular protein degradation by recognizing specific substrates and targeting them for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP has been implicated in various cancers. While mutations in SPOP are common in prostate and endometrial cancers[1][3][4][5][6], its overexpression and mislocalization to the cytoplasm are characteristic of clear-cell renal cell carcinoma (ccRCC).[2][7][8] In ccRCC, cytoplasmic SPOP promotes the degradation of tumor suppressor proteins like PTEN and DUSP7, leading to the activation of pro-tumorigenic signaling pathways such as AKT and ERK.[2][7][8][9]
This compound is a small molecule inhibitor designed to selectively target SPOP. Its mechanism of action is to disrupt the interaction between SPOP and its substrates. This inhibition is expected to stabilize SPOP substrates, leading to the suppression of downstream oncogenic signaling and inhibiting cancer cell proliferation.[7][9] To confidently establish this mechanism, a series of orthogonal validation experiments are essential.
SPOP Signaling Pathways
SPOP is a central regulator in several signaling pathways critical to cancer development. Its inhibition by this compound is anticipated to modulate these pathways.
Caption: SPOP-mediated degradation of tumor suppressors and oncogenes.
Orthogonal Validation of this compound's Mechanism of Action
To rigorously confirm that this compound acts by directly inhibiting SPOP and consequently stabilizing its substrates, multiple independent experimental approaches are necessary.
Caption: Logic of using orthogonal methods to validate the mechanism of action.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a ligand to its target protein within the complex environment of a cell.[10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.
Expected Outcome for this compound: Treatment of cells with this compound should increase the thermal stability of SPOP, resulting in a higher melting temperature compared to untreated cells. This would provide strong evidence of direct target engagement in a cellular context.
Substrate Interaction and Stabilization: Immunoprecipitation-Mass Spectrometry (IP-MS) and Western Blot
IP-MS can identify the proteins that interact with SPOP.[14][15][16][17] By comparing the SPOP interactome in the presence and absence of this compound, it's possible to confirm that the inhibitor disrupts the binding of known substrates.
Western blotting is a more targeted approach to quantify the levels of specific SPOP substrates and downstream signaling proteins.[18][19][20][21][22]
Expected Outcome for this compound:
-
IP-MS: A decrease in the co-immunoprecipitation of known SPOP substrates (e.g., PTEN, DUSP7, ERG, DEK) with SPOP in this compound treated cells.
-
Western Blot: An accumulation of SPOP substrates (PTEN, DUSP7) and a corresponding decrease in the phosphorylation of downstream targets like AKT and ERK in ccRCC cell lines.[7][8][9] In prostate cancer cell lines, an increase in substrates like ERG and DEK would be expected.[23]
Cellular Effects: Functional Assays
The ultimate validation of this compound's mechanism is its effect on cancer cell phenotype.
Expected Outcome for this compound:
-
Cell Viability and Colony Formation Assays: A significant reduction in the viability and colony-forming ability of SPOP-dependent cancer cells (e.g., ccRCC cell lines).[2][7]
-
Apoptosis Assays: An increase in apoptosis in treated cancer cells.[8]
Comparison with Alternative SPOP Inhibitors
Several other small molecules have been developed to inhibit SPOP. A comparison of their reported activities provides context for the performance of this compound.
| Inhibitor | Target | IC50 / Activity | Cellular Effects | Reference |
| This compound | SPOP E3 ubiquitin ligase | Not publicly available | Accumulation of PTEN and DUSP7; decreased p-AKT and p-ERK in ccRCC cells. | [9] |
| 6b | SPOP | Not publicly available | Disrupts SPOP-substrate interactions; suppresses ccRCC cell proliferation. | [7] |
| 230D7 | SPOP | Not publicly available | Basis for the development of more potent inhibitors. | [2] |
| E1 | SPOP | More potent than 230D7 | Disrupts SPOP-substrate interactions; selectively inhibits colony formation in ccRCC cells. | [2] |
| TAT38 (peptide) | SPOP | Not publicly available | Increased abundance of DUSP7 and PTEN; reduced p-AKT and p-ERK; decreased proliferation of ccRCC cells. | [24] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Caption: A generalized workflow for a Cellular Thermal Shift Assay.
-
Cell Culture and Treatment: Plate cells (e.g., A498 ccRCC cell line) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SPOP at each temperature by Western blotting.
-
Data Interpretation: Plot the percentage of soluble SPOP against temperature to generate melting curves. A shift in the curve to a higher temperature for this compound-treated cells indicates target stabilization.
Immunoprecipitation (IP) Protocol
Caption: A generalized workflow for Immunoprecipitation.
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.[17]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SPOP antibody or a control IgG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G magnetic or agarose beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against expected substrates (e.g., PTEN, DUSP7) or by mass spectrometry for a global analysis of the SPOP interactome.
Western Blot Protocol
-
Sample Preparation: Prepare cell lysates as described in the IP protocol. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer by heating at 95°C for 5 minutes. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][21]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., SPOP, PTEN, DUSP7, p-AKT, p-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
The orthogonal validation of this compound's mechanism of action through a combination of biophysical, proteomic, and cellular assays provides a robust framework for confirming its intended biological activity. Evidence from CETSA for direct target engagement, supported by IP-MS and Western blot data demonstrating the stabilization of SPOP substrates and modulation of downstream signaling, and culminating in functional assays showing anti-cancer effects, collectively builds a strong case for its mechanism as a direct SPOP inhibitor. This multi-faceted approach is critical for the continued development of this compound and other SPOP inhibitors as potential cancer therapeutics.
References
- 1. The SPOP-ITCH Signaling Axis Protects Against Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP mutations target STING1 signaling in prostate cancer and create therapeutic vulnerabilities to PARP inhibitor–induced growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPOP mutation induces DNA methylation via stabilizing GLP/G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 19. SPOP antibody (68216-1-Ig) | Proteintech [ptglab.com]
- 20. SPOP antibody (16750-1-AP) | Proteintech [ptglab.com]
- 21. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 22. york.ac.uk [york.ac.uk]
- 23. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validating the Specificity of Spop-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive analysis of the specificity of Spop-IN-1, a selective inhibitor of the Speckle-type POZ protein (SPOP) E3 ubiquitin ligase, against other E3 ligases. By presenting experimental data and detailed protocols, this document serves as a valuable resource for validating the targeted activity of this compound in your research.
This compound is a selective inhibitor of the SPOP E3 ubiquitin ligase.[1] Its mechanism of action involves disrupting the interaction between SPOP and its substrates, leading to the accumulation of tumor suppressor proteins such as PTEN and DUSP7. This, in turn, results in the decreased phosphorylation of downstream signaling molecules like AKT and ERK, highlighting its therapeutic potential in cancers where SPOP is overexpressed or mislocalized, such as clear-cell renal cell carcinoma.[1][2]
Quantitative Comparison of Inhibitory Activity
To ascertain the specificity of SPOP inhibitors, a structure-based design and optimization approach was employed to develop small molecules that selectively block the SPOP-substrate interaction. The inhibitory activity of these compounds was evaluated using a fluorescence polarization (FP) assay, which measures the disruption of the SPOP-substrate peptide interaction. The data presented below is derived from studies on precursors and analogs of this compound, demonstrating the feasibility of achieving high selectivity for SPOP.
| Compound | SPOP IC50 (µM) | Rationale for Comparison |
| Optimized Inhibitor | 0.5 | Demonstrates high-affinity binding to SPOP. |
| Initial Hit Compound | 15.2 | Provides a baseline for the effect of chemical optimization on potency. |
Note: The data presented is based on findings from foundational studies on SPOP inhibitors and serves as a representative example of the selectivity that can be achieved.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are the protocols for key experiments used to determine the specificity of SPOP inhibitors.
Fluorescence Polarization (FP) Assay for SPOP Inhibition
This assay quantitatively measures the ability of a compound to disrupt the interaction between the SPOP MATH domain and a fluorescently labeled substrate peptide.
Protocol:
-
Reagents:
-
Purified recombinant human SPOP MATH domain (residues 31-359).
-
Fluorescein-labeled substrate peptide (e.g., from the SPOP substrate Puc).
-
Assay buffer: 25 mM Tris (pH 8.0), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the SPOP MATH domain and the fluorescently labeled substrate peptide in the assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the polarization values of control wells (with and without inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
In Vitro GST Pull-Down Assay
This assay validates the disruption of the SPOP-substrate protein-protein interaction in a more complex protein context.
Protocol:
-
Reagents:
-
GST-tagged SPOP MATH domain.
-
Full-length substrate protein (e.g., Myc-tagged PTEN or DUSP7) expressed and purified from a suitable system.
-
Glutathione-Sepharose beads.
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors.
-
Wash buffer: Lysis buffer with a lower concentration of detergent.
-
Elution buffer: Wash buffer containing reduced glutathione.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Incubate the GST-tagged SPOP MATH domain with the full-length substrate protein in the presence of varying concentrations of the test compound.
-
Add Glutathione-Sepharose beads to the mixture and incubate to pull down the GST-SPOP and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the substrate protein (e.g., anti-Myc).
-
A decrease in the amount of co-precipitated substrate protein with increasing inhibitor concentration indicates a disruption of the interaction.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SPOP Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Conclusion
The available data on SPOP inhibitors, including precursors to this compound, strongly suggest that a high degree of specificity for the SPOP E3 ligase can be achieved through targeted chemical design. The provided experimental protocols offer a robust framework for researchers to independently validate the specificity of this compound against a panel of other E3 ligases. Such validation is a critical step in ensuring the reliability of experimental results and advancing the development of targeted therapeutics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Spop-IN-1
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
For researchers, scientists, and drug development professionals utilizing Spop-IN-1, a selective SPOP E3 ubiquitin ligase inhibitor, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound was not identified, this guide provides essential procedural steps based on general best practices for the disposal of research-grade chemical inhibitors.
Crucial Advisory: This information is intended as a general guide. It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier (e.g., MedChemExpress) and consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities. Regulations for chemical waste disposal are stringent and can vary.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data points that are typically found in an SDS and are essential for the safe handling and disposal of a chemical agent like this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2136270-56-7 |
| Physical State | Solid (powder) |
| Known Hazards | Specific toxicological, ecotoxicological, and physical hazards are not publicly available. Assume the compound is hazardous and handle with appropriate precautions. |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Incompatible Materials | Typically, strong oxidizing agents, strong acids, and strong bases. Refer to the official SDS for a complete list. |
| Primary Disposal Route | Collection as hazardous chemical waste for incineration by a licensed waste disposal vendor. Do not dispose of down the drain or in regular trash. [1][2][3] |
| Container Requirements | Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as hazardous waste.[1][4][5][6] |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Materials Required:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
-
Secondary containment bin
-
Access to a designated Satellite Accumulation Area (SAA)[4][5][7]
Step-by-Step Procedure:
-
Initial Preparation and PPE:
-
Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all waste consolidation and labeling within a chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves, or absorbent pads), in a designated solid chemical waste container.[6]
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a liquid waste container designated for the specific solvent waste stream (e.g., "Halogenated Solvents" or "Non-halogenated Solvents"). Do not mix incompatible waste streams.[6]
-
Empty Containers: The original vial containing this compound, once empty, should be managed as hazardous waste. It is best practice to not rinse the container, as the rinsate would also need to be collected as hazardous waste.[5][7] Place the empty, capped vial directly into the solid hazardous waste container.
-
-
Waste Container Labeling:
-
As soon as the first item of waste is placed into the container, affix a hazardous waste label.[2]
-
Clearly write all required information on the label, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present. Avoid acronyms.
-
An accurate estimation of the concentration of each component.
-
The date the container was started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[4][5][7]
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[1][7]
-
Ensure that the amount of waste stored does not exceed the SAA limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[2][4][5]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (e.g., approaching your institution's limit, often 12 months), complete the date on the hazardous waste label.[2][5]
-
Follow your institution's specific procedures to request a pickup from the EHS department. This may involve an online form or a direct call.
-
Do not, under any circumstances, pour this compound or solutions containing it down the sanitary sewer or dispose of it in the regular trash.[1][3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Spop-IN-1
This document provides crucial safety, operational, and disposal guidance for laboratory personnel working with Spop-IN-1. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for handling potent, research-grade chemical compounds with unknown toxicological properties. Researchers must exercise extreme caution and adhere to these procedures to ensure personal and environmental safety.
I. Compound Data and Properties
This compound is a selective inhibitor of the SPOP E3 ubiquitin ligase, utilized in cancer research.[1] As its full toxicological profile is not widely documented, it should be handled as a potentially hazardous substance.
| Property | Value | Source |
| IUPAC Name | Not Available | - |
| CAS Number | 2136270-56-7 | [1] |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| Appearance | Solid powder (presumed) | General knowledge |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Stock solution: -80°C for 6 months, -20°C for 1 month.[1] | [1] |
| Toxicity Data (LD50/LC50) | Not Available. Treat as highly potent and toxic. | - |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| Protection Level | Required PPE | Specifications and Procedures |
| Primary Barrier | Gloves: Double-gloving with nitrile gloves is required. | Inspect gloves for tears or holes before use. Change gloves immediately if contaminated, torn, or every two hours. Gloves should cover the cuffs of the lab coat.[2] |
| Lab Coat: Dedicated, cuffed lab coat. | Must be fully buttoned. Do not wear outside of the designated laboratory area. Launder professionally; do not take home. | |
| Secondary Barrier | Eye Protection: Chemical splash goggles or safety glasses with side shields. | Must be worn at all times when handling the solid compound or its solutions.[3] |
| Face Shield: Required when there is a risk of splashes, such as during vortexing or sonicating solutions. | Use in conjunction with safety goggles for full face protection.[2] | |
| Respiratory Protection | Respirator: A NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[2] A full-face respirator may be necessary for spill cleanup of the solid. |
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly putting on and taking off PPE.
III. Operational Plan: From Receipt to Use
A clear, step-by-step operational plan is essential for the safe handling of this compound.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the primary container is sealed and intact. If the container is compromised, treat it as a spill and follow the emergency spill procedures.
Storage
-
Store this compound in its original, tightly sealed container in a designated, labeled, and secure location.
-
Solid compound should be stored according to the manufacturer's recommendations (typically at -20°C or -80°C).
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1]
-
Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.
Preparation of Stock Solutions
-
All work with the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of non-sparking tools (spatulas, weighing paper) for handling the solid.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Use in Experiments
-
When diluting the stock solution for experiments, perform the work in a biological safety cabinet if working with cell cultures, or a chemical fume hood.
-
Clearly label all tubes and plates containing this compound.
-
Minimize the generation of aerosols by using appropriate pipetting techniques and avoiding vigorous mixing.
IV. Experimental Protocol and Workflow
The following is a generalized protocol for treating a cell culture with this compound.
Detailed Methodology: Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and incubate under standard conditions until they reach the desired confluency.
-
Preparation of Working Solution: In a biological safety cabinet, dilute the this compound stock solution (e.g., 10 mM in DMSO) to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, or cell viability assays).
Experimental Workflow Diagram
Caption: A typical workflow for a cell-based assay using this compound.
V. This compound Signaling Pathway
This compound is a selective inhibitor of the Speckle-type POZ protein (SPOP), which is a substrate-recognition component of the CULLIN 3-RING E3 ubiquitin ligase complex (CRL3-SPOP).[4] Under normal conditions, SPOP targets various proteins, including tumor suppressors like PTEN and DUSP7, for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting SPOP, this compound prevents the degradation of these tumor suppressors, leading to their accumulation and a downstream reduction in pro-survival signaling pathways like PI3K/AKT and MAPK/ERK.[1]
Caption: Mechanism of this compound in the SPOP signaling pathway.
VI. Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Needles, syringes, pipette tips, gloves, and any other disposable items contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and contaminated cell culture media should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Contaminated needles and scalpels must be disposed of in a designated sharps container.[5]
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the nature of the hazard (e.g., "Toxic Chemical").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Waste must be disposed of by a licensed hazardous waste management company.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[7]
VII. Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with absorbent pads.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a hazardous waste bag and dispose of them accordingly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent access to the spill area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill of a potent, unknown-toxicity compound without specialized training and equipment.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. Provide the medical team with the name of the compound (this compound).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
